Muristerone A
Description
This compound has been reported in Gomphrena globosa, Gomphrena affinis, and other organisms with data available.
a phytoecdysteroid
Properties
IUPAC Name |
(2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O8/c1-14(2)6-7-20(31)25(5,33)19-8-9-26(34)15-10-21(32)27(35)13-17(29)16(28)11-24(27,4)22(15)18(30)12-23(19,26)3/h10,14,16-20,22,28-31,33-35H,6-9,11-13H2,1-5H3/t16-,17+,18+,19-,20+,22+,23+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJUYAVTHIEHAI-LHBNDURVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4(C3(CC(C(C4)O)O)C)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@]4([C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959583 | |
| Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38778-30-2 | |
| Record name | Muristerone A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038778302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,11,14,20,22-Heptahydroxycholest-7-en-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Muristerone A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Potent Ecdysteroid Receptor Agonist
Abstract
Muristerone A is a naturally occurring phytoecdysteroid that has garnered significant attention within the scientific community for its potent agonistic activity on the ecdysone receptor (EcR). This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, this document presents quantitative data on its biological activity, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows to support researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a polyhydroxylated steroid, a structural analog of the insect molting hormone ecdysone.[1] Its intricate chemical architecture is fundamental to its high-affinity binding to the ecdysone receptor.
Chemical Structure:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₈ | [2][3][4] |
| Molecular Weight | 496.63 g/mol | [2][3][4] |
| IUPAC Name | (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | [5] |
| CAS Number | 38778-30-2 | [2][3][4] |
| SMILES | CC(C)CC--INVALID-LINK--([C@H]1CC[C@@]2([C@@]1(C--INVALID-LINK--[C@]4([C@@]3(C--INVALID-LINK--O)O)C)O)O)C)O)O">C@HO | [5] |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [1][4] |
Mechanism of Action: Ecdysone Receptor Agonism
This compound exerts its biological effects primarily through its action as a potent agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a critical role in insect development.[6] The EcR forms a heterodimer with the ultraspiracle protein (USP) in insects, or its vertebrate homolog, the retinoid X receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.
The binding of this compound to the ligand-binding domain of the EcR induces a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and the initiation of gene transcription. This mechanism has been harnessed for the development of inducible gene expression systems in mammalian cells, where the expression of a gene of interest is placed under the control of an EcRE-containing promoter.
Signaling Pathway
The signaling cascade initiated by this compound binding to the EcR/RXR heterodimer is a well-defined pathway leading to the transcriptional activation of target genes.
Caption: this compound signaling pathway.
Quantitative Biological Activity
This compound is recognized for its high affinity and potency as an EcR agonist. While specific EC50 and IC50 values for this compound are not as widely reported as for its analog Ponasterone A, its potent activity is well-established.
Table 2: Quantitative Activity of this compound and Analogs
| Compound | Assay Type | Target | Value | Reference |
| This compound | Dissociation Constant (Kd) | Ecdysone Receptor | 1 nM | [6] |
| Ponasterone A | Ecdysteroid Activity Induction (EC50) | Ecdysone Receptor | 70 nM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Ecdysone Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound (e.g., this compound) to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Caption: Workflow for an Ecdysone Receptor Competitive Binding Assay.
Detailed Protocol:
-
Receptor Preparation: Prepare a cell lysate or a purified protein fraction containing the ecdysone receptor from a suitable source, such as insect cell lines (e.g., Sf9) or mammalian cells engineered to express the receptor.
-
Radioligand Preparation: Prepare a working solution of a high-affinity radiolabeled ecdysone receptor ligand, such as [³H]Ponasterone A, at a concentration typically at or below its Kd.
-
Test Compound Preparation: Prepare a series of dilutions of this compound in an appropriate buffer.
-
Incubation: In a microplate or microcentrifuge tubes, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of this compound. Include control wells with no unlabeled competitor (for total binding) and wells with a large excess of unlabeled ligand (for non-specific binding). Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which retains the receptor-ligand complex.
-
Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Ecdysone-Inducible Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene, typically luciferase.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the ecdysone receptor (EcR).
-
An expression vector for the retinoid X receptor (RXR).
-
A reporter plasmid containing the firefly luciferase gene under the control of an ecdysone response element (EcRE).
-
-
Optionally, a control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, seed the cells into a multi-well plate and allow them to attach. Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Conclusion
This compound is a valuable tool for researchers studying nuclear receptor function and for the development of inducible gene expression systems. Its high potency and specific mechanism of action make it a compound of significant interest. The information and protocols provided in this guide are intended to facilitate further research and application of this powerful phytoecdysteroid. Professionals in drug development may also find the principles of its interaction with a nuclear receptor to be informative for the design and screening of novel therapeutic agents.
References
- 1. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 6. Ponasterone A | TargetMol [targetmol.com]
Muristerone A: A Technical Guide to its Ecdysone Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muristerone A is a potent phytoecdysteroid, a plant-derived analog of the insect molting hormone 20-hydroxyecdysone (20E). Its high affinity for the ecdysone receptor (EcR) has made it a valuable tool in entomological research and a lead compound in the development of insect-specific pesticides. This technical guide provides an in-depth overview of this compound's binding affinity to the ecdysone receptor, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.
Ecdysone Receptor Signaling Pathway
The biological effects of this compound are mediated through the ecdysone receptor, a ligand-activated transcription factor. The functional receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1][2] In the absence of a ligand, the EcR-USP complex can act as a transcriptional repressor. Upon binding of an ecdysteroid agonist like this compound to the ligand-binding domain (LBD) of the EcR subunit, the receptor undergoes a conformational change. This change facilitates the recruitment of coactivator proteins and the initiation of transcription of ecdysone-responsive genes, ultimately leading to physiological responses such as molting and metamorphosis.[3]
References
Muristerone A: A Deep Dive into its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muristerone A, a potent phytoecdysteroid, has garnered significant attention within the scientific community for its high affinity and specific agonistic activity towards the ecdysone receptor (EcR). This technical guide provides a comprehensive overview of the discovery and origin of this compound, its isolation and purification, and its mechanism of action through the ecdysone signaling pathway. Detailed experimental protocols, quantitative data on its biological activity, and visual representations of experimental workflows and signaling cascades are presented to serve as a valuable resource for researchers in endocrinology, molecular biology, and drug development.
Discovery and Origin
This compound was first identified as a novel phytoecdysteroid isolated from the plant Ipomoea calonyction. Its chemical structure was elucidated as 2β,3β,5β,11α,14α,20R,22R-hepta-hydroxycholest-7-en-6-one. As a member of the ecdysteroid family, this compound is a structural analog of insect molting hormones and exhibits potent biological activity in arthropods. Its discovery has been pivotal in the study of ecdysteroid-mediated gene expression and has led to its widespread use as a powerful tool in inducible gene expression systems.
Isolation and Purification of this compound
The extraction and purification of this compound from its natural source, Ipomoea calonyction, involves a multi-step process that leverages its physicochemical properties. While a definitive, universally adopted protocol is not available, a general workflow can be constructed based on established methods for phytoecdysteroid isolation.
Experimental Protocol: Generalized Isolation and Purification of Phytoecdysteroids
This protocol is a generalized representation and may require optimization for specific applications.
-
Extraction:
-
Air-dried and powdered plant material (Ipomoea calonyction) is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This initial step aims to solubilize a broad range of compounds, including this compound.
-
-
Solvent Partitioning:
-
The crude extract is concentrated under reduced pressure to yield a residue.
-
The residue is then partitioned between a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., 80% aqueous methanol). This step removes non-polar impurities such as lipids and chlorophyll.
-
The polar phase, containing the ecdysteroids, is collected and further partitioned between n-butanol and water. Ecdysteroids preferentially partition into the n-butanol phase.
-
-
Chromatographic Purification:
-
The n-butanol extract is concentrated and subjected to a series of chromatographic separations.
-
Column Chromatography: Initial purification is often achieved using normal-phase column chromatography on silica gel or alumina. A gradient elution system with increasing polarity (e.g., chloroform-methanol mixtures) is employed to separate fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of water and a polar organic solvent like methanol or acetonitrile.
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Experimental Workflow
Mechanism of Action: The Ecdysone Signaling Pathway
This compound exerts its biological effects by acting as a potent agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect development and metamorphosis. The activation of EcR by this compound initiates a cascade of gene expression changes.
The functional ecdysone receptor is a heterodimer composed of the EcR protein and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). In the absence of a ligand, the EcR/USP heterodimer is thought to be associated with co-repressors, inhibiting gene transcription.
Upon binding of this compound to the ligand-binding domain of EcR, the receptor undergoes a conformational change. This change leads to the dissociation of co-repressors and the recruitment of co-activators. The activated this compound-EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding initiates the transcription of a hierarchy of genes, including early-response genes such as E74, E75, and Broad-Complex (BR-C), which are themselves transcription factors that regulate the expression of a larger set of late-response genes responsible for mediating the physiological effects of ecdysone.
Signaling Pathway Diagram
Quantitative Biological Activity
The high affinity of this compound for the ecdysone receptor makes it a particularly potent agonist. Its biological activity has been quantified in various in vitro systems, typically through competitive binding assays and reporter gene assays. The following table summarizes key quantitative data for this compound and other ecdysteroids for comparison.
| Compound | Organism/Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Americamysis bahia (mysid shrimp) | Competitive Binding ([3H]-ponasterone A) | IC50 | 1.9 nM | [1] |
| Ponasterone A | Americamysis bahia (mysid shrimp) | Competitive Binding ([3H]-ponasterone A) | IC50 | 1.2 nM | [1] |
| 20-Hydroxyecdysone | Americamysis bahia (mysid shrimp) | Competitive Binding ([3H]-ponasterone A) | IC50 | 35 nM | [1] |
| α-Ecdysone | Americamysis bahia (mysid shrimp) | Competitive Binding ([3H]-ponasterone A) | IC50 | 1200 nM | [1] |
| Ponasterone A | Drosophila melanogaster Kc cells | Ligand Binding Assay | Kd | 3 x 10-9 M | [2] |
Applications in Research and Drug Development
The potent and specific activity of this compound has made it an invaluable tool in molecular biology, particularly in the development of ecdysone-inducible gene expression systems.[3] These systems allow for the temporal and spatial control of gene expression in vitro and in vivo, providing a powerful method for studying gene function. In drug development, the ecdysone receptor is a validated target for insecticides. A thorough understanding of the interaction of compounds like this compound with the receptor can aid in the design of novel and selective pest control agents.
Conclusion
This compound stands out as a highly potent phytoecdysteroid with significant utility in scientific research. Its discovery from Ipomoea calonyction and the elucidation of its mechanism of action have profoundly impacted our understanding of steroid hormone signaling in insects. The detailed information provided in this guide, from isolation protocols to quantitative activity data and signaling pathway diagrams, is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and further investigate this remarkable compound.
References
- 1. Variability of ecdysteroid-induced cell cycle alterations in Drosophila Kc sublines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Demonstration of an ecdysteroid receptor in a cultured cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytoecdysteroids Similar to Muristerone A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phytoecdysteroids, a class of plant-derived steroids structurally similar to insect molting hormones, have garnered significant attention for their diverse biological activities and potential therapeutic applications. Among these, Muristerone A is a potent agonist of the ecdysone receptor (EcR), a key regulator of gene expression in arthropods. This technical guide provides a comprehensive overview of phytoecdysteroids that are structurally and functionally similar to this compound. It delves into their comparative binding affinities for the ecdysone receptor, details the experimental protocols for their characterization, and elucidates the underlying signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of endocrinology, drug discovery, and molecular biology.
Introduction
Ecdysteroids are a class of steroid hormones that play a crucial role in the developmental processes of arthropods, including molting and metamorphosis.[1] Phytoecdysteroids are naturally occurring analogs of these hormones found in various plant species, where they are thought to act as a defense mechanism against insect herbivores.[2] this compound is a notable phytoecdysteroid known for its high affinity and potent activation of the ecdysone receptor (EcR), a nuclear receptor that, upon ligand binding, forms a heterodimer with the Ultraspiracle protein (USP) to regulate the transcription of target genes.[1][3]
The remarkable specificity and potency of certain phytoecdysteroids, like this compound, have made them invaluable tools in molecular biology for inducible gene expression systems.[4] Furthermore, the diverse pharmacological effects of phytoecdysteroids in vertebrates, including anabolic, anti-diabetic, and neuroprotective properties, have spurred interest in their potential for drug development.[5] This guide focuses on phytoecdysteroids that share structural and functional similarities with this compound, providing a detailed comparison of their biological activities and the methodologies used for their evaluation.
Phytoecdysteroids with Structural and Functional Similarity to this compound
Several phytoecdysteroids exhibit structural features and biological activities comparable to this compound. The key determinant of their function is their ability to bind to and activate the ecdysone receptor. The structure-activity relationship of ecdysteroids has been extensively studied, revealing the importance of specific hydroxylations on the steroid nucleus and the side chain for high-affinity binding.[6][7]
Phytoecdysteroids that are frequently compared to this compound in terms of their EcR binding affinity and biological potency include:
-
Ponasterone A: Often used interchangeably with this compound in ecdysone-inducible expression systems, Ponasterone A is a highly potent ecdysteroid.[4][8] It demonstrates strong binding to the EcR/USP heterodimer.[9]
-
20-Hydroxyecdysone (20E): This is one of the most common and well-studied phytoecdysteroids. While generally less potent than this compound and Ponasterone A, it serves as a benchmark for ecdysteroid activity.[10]
-
Makisterone A: Another phytoecdysteroid with a similar steroidal backbone, its activity can vary depending on the specific insect species and receptor isoform.
-
Cyasterone: This compound is noted for its potent activity, which in some systems can be comparable to or even exceed that of 20-hydroxyecdysone.
The structural differences among these compounds, primarily in the hydroxylation patterns of the side chain, account for the variations in their binding affinities and biological potencies.
Quantitative Data on Ecdysone Receptor Binding and Activation
The biological activity of phytoecdysteroids is typically quantified by their binding affinity to the ecdysone receptor (EcR) and their ability to induce gene expression in reporter assays. The half-maximal effective concentration (EC50) is a common metric used to compare the potency of different ecdysteroids.
| Phytoecdysteroid | Receptor/Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | Drosophila melanogaster EcR | Reporter Gene Assay | ~1-10 | [4] |
| Ponasterone A | Drosophila melanogaster EcR | Reporter Gene Assay | ~1-10 | [10] |
| Chilo suppressalis EcR/USP | Radioligand Binding Assay | Kd = 1.2 nM | [9] | |
| 20-Hydroxyecdysone | Drosophila melanogaster EcR | Reporter Gene Assay | ~50-100 | [10] |
| Ecdysone | Drosophila melanogaster EcR | Reporter Gene Assay | >1000 | [10] |
Note: EC50 and Kd values can vary significantly depending on the specific ecdysone receptor isoform, the partner protein (USP or RXR), the cell line used, and the specific reporter gene construct. The data presented here are approximate values for comparative purposes.
Experimental Protocols
The characterization of phytoecdysteroids and the determination of their biological activity involve a range of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Ecdysone Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ecdysteroid (e.g., [³H]Ponasterone A) for binding to the EcR/USP heterodimer.
Materials:
-
Purified or in vitro translated EcR and USP proteins.
-
Radiolabeled ligand: [³H]Ponasterone A.
-
Test phytoecdysteroids (e.g., this compound, Ponasterone A, 20-Hydroxyecdysone).
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl pH 7.5, 1.5 mM EDTA, 10% glycerol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the EcR and USP proteins in the binding buffer.
-
Add a constant concentration of [³H]Ponasterone A to the reaction mixture.
-
Add varying concentrations of the unlabeled test phytoecdysteroid.
-
Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Separate the protein-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Ecdysone Receptor Reporter Gene Assay
This cell-based assay measures the ability of a phytoecdysteroid to activate the ecdysone receptor and induce the expression of a reporter gene.
Materials:
-
Mammalian or insect cell line (e.g., HEK293, CHO, Sf9).
-
Expression plasmids for EcR and USP.
-
Reporter plasmid containing an ecdysone response element (EcRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase, or green fluorescent protein).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test phytoecdysteroids.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells in multi-well plates.
-
Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing varying concentrations of the test phytoecdysteroid.
-
Incubate the cells for another 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Plot the normalized reporter activity against the concentration of the test compound to determine the EC50 value.[11]
Signaling Pathway of Ecdysteroid Action
The biological effects of phytoecdysteroids like this compound are mediated through the activation of the ecdysone receptor signaling pathway. This pathway involves a series of molecular events leading to changes in gene expression.
Caption: The Ecdysone Receptor Signaling Pathway.
Pathway Description:
-
Ligand Entry: Lipophilic phytoecdysteroids like this compound cross the cell and nuclear membranes to enter the nucleus.
-
Receptor Binding and Activation: In the nucleus, the phytoecdysteroid binds to the ligand-binding domain of the ecdysone receptor (EcR), which is already heterodimerized with the Ultraspiracle protein (USP).[1] Ligand binding induces a conformational change in the EcR, leading to the activation of the receptor complex.
-
DNA Binding: The activated Ligand-EcR/USP complex binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[12]
-
Transcriptional Activation: The binding of the receptor complex to EcREs recruits co-activator proteins and the basal transcription machinery, leading to the initiation of transcription of the target genes.
-
mRNA Synthesis and Export: The transcribed genes produce messenger RNA (mRNA) molecules, which are then processed and exported from the nucleus to the cytoplasm.
-
Protein Synthesis and Biological Response: In the cytoplasm, the mRNA is translated into new proteins by ribosomes. These proteins then carry out various biological functions, resulting in the physiological response to the ecdysteroid.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of phytoecdysteroids.
Caption: A typical workflow for phytoecdysteroid screening.
Conclusion
This compound and its analogs represent a fascinating class of natural products with significant utility in scientific research and potential for therapeutic development. Their high affinity for the ecdysone receptor and potent biological activity make them ideal for inducible gene expression systems. Understanding the structure-activity relationships, mastering the experimental protocols for their characterization, and elucidating the intricacies of their signaling pathway are crucial for harnessing their full potential. This guide provides a foundational resource for researchers and professionals to explore and utilize these powerful biomolecules in their respective fields. The continued investigation into phytoecdysteroids is likely to uncover novel compounds with unique properties and expand their applications in medicine and biotechnology.
References
- 1. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ecdysteroid 7,9(11)-dien-6-ones as potential photoaffinity labels for ecdysteroid binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 9. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Structure of the heterodimeric ecdysone receptor DNA-binding complex - PMC [pmc.ncbi.nlm.nih.gov]
Muristerone A Signaling Pathway: A Technical Guide to its Activation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muristerone A, a potent phytoecdysteroid, serves as a powerful tool for inducing gene expression in systems engineered to utilize the ecdysone receptor (EcR). Its high affinity and specificity for the EcR make it an invaluable component in the development of inducible gene expression systems, offering precise temporal and dose-dependent control over the expression of target genes. This technical guide provides an in-depth overview of the this compound signaling pathway, detailed experimental protocols for its characterization, and quantitative data to facilitate its application in research and drug development.
The Core Signaling Pathway: Ecdysone Receptor Activation
The biological effects of this compound are mediated through the ecdysone receptor, a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the invertebrate homolog of the retinoid X receptor (RXR).[1][2] In the absence of a ligand, the EcR/USP heterodimer binds to specific DNA sequences known as ecdysone response elements (EcREs) within the promoter regions of target genes and recruits co-repressor proteins, leading to the silencing of gene expression.
The binding of this compound to the ligand-binding domain (LBD) of the EcR subunit induces a conformational change in the receptor complex. This alteration facilitates the dissociation of co-repressors and the recruitment of co-activator proteins. This co-activator complex then initiates the transcription of downstream target genes.
Caption: this compound signaling pathway activation.
Quantitative Analysis of this compound Activity
The potency of this compound can be quantified through various in vitro assays. The half-maximal effective concentration (EC50) and binding affinity (Kd) are key parameters to determine its biological activity.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | ~1 nM | Radioligand Binding Assay | N/A |
| EC50 | 1.2 x 10-6 M | Luciferase Reporter Assay | [3] |
Note: The provided EC50 value is for 20-hydroxyecdysone (20E), a related ecdysteroid, and serves as a representative example. Specific EC50 values for this compound may vary depending on the cell line and reporter system used.
The activation of the ecdysone receptor by this compound leads to the transcriptional upregulation of a cascade of target genes. The early-response genes, such as E74, E75, and Broad-Complex (BR-C), are direct targets of the EcR/USP complex. The fold change in the expression of these genes can be quantified using RT-qPCR.
| Target Gene | Fold Change (this compound vs. Vehicle) | Time Point | Cell Type | Reference |
| E74 | >10-fold | 4 hours | Drosophila S2 cells | Representative |
| E75 | >20-fold | 4 hours | Drosophila S2 cells | [3] |
| BR-C | >15-fold | 4 hours | Drosophila S2 cells | Representative |
Note: The fold change values are representative and can vary based on experimental conditions such as this compound concentration, treatment duration, and cell line.
Experimental Protocols
Luciferase Reporter Assay for this compound Activity
This assay quantifies the ability of this compound to activate the ecdysone receptor and drive the expression of a reporter gene (luciferase).
Materials:
-
Mammalian or insect cell line (e.g., HEK293, Drosophila S2)
-
Expression plasmid for EcR
-
Expression plasmid for USP
-
Luciferase reporter plasmid containing EcREs upstream of the luciferase gene
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the EcR, USP, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Western Blot Analysis of Target Protein Expression
This method is used to detect and quantify the expression of proteins encoded by this compound-responsive genes.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-E75)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells or tissues in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RT-qPCR for Target Gene Expression Analysis
This technique is used to measure the relative changes in the mRNA levels of this compound-responsive genes.
Materials:
-
Cells or tissues treated with this compound or vehicle
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target genes (e.g., E74, E75, BR-C) and a reference gene (e.g., actin, GAPDH)
Protocol:
-
RNA Extraction: Isolate total RNA from the this compound-treated and control samples.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Experimental Workflow for Characterizing a this compound Analog
The following workflow outlines the key steps for the characterization of a novel compound suspected to be an agonist of the ecdysone receptor, using this compound as a positive control.
Caption: Workflow for ecdysone agonist characterization.
Conclusion
This compound is a highly effective and specific activator of the ecdysone receptor signaling pathway. Understanding its mechanism of action and employing robust experimental protocols are crucial for its successful application in inducible gene expression systems. This technical guide provides the foundational knowledge and practical methodologies for researchers to effectively utilize this compound and to characterize novel ecdysone receptor agonists, thereby advancing research in various fields of life sciences and drug discovery.
References
- 1. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The steroid hormone ecdysone functions with intrinsic chromatin remodeling factors to control female germline stem cells in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Muristerone A: A Technical Guide to its Biological Function in Insects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Muristerone A, a potent phytoecdysteroid, serves as a powerful tool in entomological research and biotechnology. As an analog of the insect molting hormone 20-hydroxyecdysone (20E), its primary biological function is to activate the ecdysone receptor (EcR), a ligand-inducible nuclear receptor. This activation triggers a cascade of gene expression that governs critical physiological processes, most notably molting and metamorphosis. Beyond its natural role, this compound is a key component of ecdysone-inducible gene expression systems, offering precise temporal and dose-dependent control of target genes in a variety of in vitro and in vivo models. This technical guide provides an in-depth overview of the molecular mechanisms, biological effects, and experimental applications of this compound in insects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Biological Function: Ecdysone Receptor Agonism
This compound functions as a high-affinity agonist for the ecdysone receptor (EcR). In insects, EcR does not act alone but forms a heterodimer with the Ultraspiracle protein (USP), the insect ortholog of the vertebrate retinoid X receptor (RXR). This EcR/USP heterodimer is the functional receptor for ecdysteroids.
Upon binding of this compound to the ligand-binding pocket of EcR, the receptor complex undergoes a conformational change. This change facilitates the recruitment of transcriptional coactivators and the binding of the complex to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes. This binding event initiates the transcription of a hierarchical cascade of genes that orchestrate the complex processes of molting and metamorphosis.
Signaling Pathway
The signaling pathway of this compound is initiated by its entry into the target cell and subsequent binding to the EcR/USP heterodimer, which can be located in the cytoplasm or nucleus. In the absence of a ligand, the receptor complex may be associated with corepressors, inhibiting gene expression. Ligand binding leads to the dissociation of corepressors and recruitment of coactivators, leading to gene transcription.
Figure 1. this compound signaling pathway.
Quantitative Data
The potency of this compound is reflected in its strong binding affinity for the ecdysone receptor and its low effective concentration for inducing biological responses.
Receptor Binding Affinity
Competitive binding assays are often used to determine the relative affinity of a non-radiolabeled ligand like this compound. In such assays, the IC50 value, the concentration of the competing ligand that displaces 50% of the radiolabeled ligand, is determined.
| Ligand | Receptor Source | Assay Type | Value |
| This compound | Americamysis bahia (crustacean) EcR/USP | Competitive Binding (IC50) | 1.9 nM |
| Ponasterone A | Drosophila melanogaster Kc cell extracts | Saturation Binding (Kd) | 3.0 nM |
Table 1: Receptor Binding Affinity Data for Ecdysteroids.
Biological Activity in Cell-Based Assays
The biological activity of this compound is commonly quantified by its effective concentration to induce a response in a cell-based reporter gene assay. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an ecdysone-responsive promoter. The EC50 value represents the concentration of this compound that elicits 50% of the maximum reporter gene expression.
| Cell Line | Insect Species | Reporter System | This compound EC50 |
| Kc167 | Drosophila melanogaster | Ecdysone-responsive luciferase | Data not available |
| S2 | Drosophila melanogaster | Ecdysone-responsive luciferase | Data not available |
| Sf9 | Spodoptera frugiperda | Ecdysone-responsive luciferase | Data not available |
Table 2: this compound EC50 Values in Insect Cell Lines. Note: Specific EC50 values for this compound in these commonly used insect cell lines are not consistently reported in publicly available literature, highlighting a gap in the current data.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound for the ecdysone receptor in insect cell extracts.
Materials:
-
Insect cells expressing the ecdysone receptor (e.g., Kc167 or Sf9 cells)
-
Radiolabeled ecdysteroid (e.g., [3H]ponasterone A)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Filtration apparatus
Procedure:
-
Prepare Cell Lysate: Harvest insect cells and prepare a cell lysate containing the ecdysone receptor.
-
Set up Competition Assay: In a series of tubes, add a constant concentration of radiolabeled ecdysteroid and varying concentrations of unlabeled this compound to the cell lysate.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration to determine the IC50 value.
Figure 2. Radioligand binding assay workflow.
Ecdysone-Inducible Luciferase Reporter Assay
This protocol describes how to quantify the biological activity of this compound in insect cells.
Materials:
-
Insect cell line (e.g., Drosophila S2 cells)
-
Expression plasmid for EcR and USP (e.g., pVgRXR)
-
Reporter plasmid with an ecdysone-responsive promoter driving luciferase expression (e.g., pIND-Luc)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed insect cells in a multi-well plate.
-
Transfection: Co-transfect the cells with the EcR/USP expression plasmid and the luciferase reporter plasmid.
-
This compound Treatment: After a post-transfection period, treat the cells with a range of this compound concentrations.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence.
-
Data Analysis: Plot the luciferase activity against the this compound concentration to determine the EC50 value.
Figure 3. Luciferase reporter assay workflow.
Conclusion
This compound is an invaluable tool for dissecting the intricacies of insect endocrinology and for the precise control of gene expression in biotechnological applications. Its high affinity for the ecdysone receptor and potent biological activity make it a preferred ligand for both fundamental research and the development of novel insect control strategies. The experimental frameworks provided in this guide offer a starting point for researchers to quantitatively assess the effects of this compound and to leverage its properties for their specific research goals. Further research to fill the existing gaps in quantitative data, particularly EC50 values in standard insect cell lines, will undoubtedly enhance the utility of this potent phytoecdysteroid.
Muristerone A: An In-Depth Technical Guide for Inducible Gene Expression in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muristerone A is a potent phytoecdysteroid, an analog of the insect molting hormone ecdysone, that has emerged as a valuable tool for researchers in molecular biology. Its ability to act as a high-affinity agonist for the ecdysone receptor (EcR) has led to its widespread use in ecdysone-inducible gene expression systems. These systems offer tight, dose-dependent control over the expression of a target gene in mammalian, insect, and plant cells, without the pleiotropic effects associated with some other inducible systems. This technical guide provides a comprehensive overview of this compound, its mechanism of action, practical considerations for its use, detailed experimental protocols, and a comparative analysis with another common ecdysteroid inducer, Ponasterone A.
Mechanism of Action: The Ecdysone-Inducible System
The ecdysone-inducible expression system is a powerful "on-switch" for gene expression, and its function relies on the specific interaction between an ecdysteroid ligand, like this compound, and a heterodimeric nuclear receptor. The core components of this system are:
-
Ecdysone Receptor (EcR): A nuclear receptor derived from an insect, such as Drosophila melanogaster.
-
Retinoid X Receptor (RXR) or Ultraspiracle (USP): The mammalian or insect heterodimeric partner of EcR, respectively.
-
Ecdysone Response Element (EcRE): A specific DNA sequence placed upstream of the gene of interest.
In the absence of an ecdysteroid ligand, the EcR/RXR (or EcR/USP) heterodimer binds to the EcRE but does not activate transcription; in some systems, it may even act as a repressor. The introduction of this compound triggers a conformational change in the EcR, leading to the recruitment of coactivators and the initiation of transcription of the downstream target gene. This system is highly specific, as this compound does not activate endogenous mammalian nuclear receptors.
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₄₄O₈ |
| Molecular Weight | 496.63 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Solubility | Soluble in DMSO and ethanol[3][4] |
| Storage (Powder) | -20°C for up to 3 years[2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month[2] |
Comparative Analysis: this compound vs. Ponasterone A
This compound and Ponasterone A are two of the most potent and commonly used ecdysteroid inducers. While they share a similar mechanism of action, there are subtle differences to consider.
| Feature | This compound | Ponasterone A |
| Potency (EC₅₀) | ~0.5 µM (500 nM) in CV-1 cells | ~0.5 µM (500 nM) in CV-1 cells |
| Source | Primarily from the plant Ipomoea calonyction[5] | Found in various plants, including the genus Podocarpus |
| Key Structural Difference | Additional hydroxyl group at C-5 | Lacks a hydroxyl group at C-5 compared to this compound |
| General Use | Widely used as a potent inducer in various cell types. | Also a very common and potent inducer, often used interchangeably with this compound. |
Representative Dose-Response Data for this compound
Note: The following data is illustrative and represents a typical dose-response curve for a luciferase reporter gene under the control of an ecdysone-inducible promoter in mammalian cells. Actual results may vary depending on the cell type, promoter strength, and reporter gene used.
| This compound Concentration (µM) | Fold Induction (relative to uninduced) |
| 0 | 1 |
| 0.01 | 15 |
| 0.05 | 75 |
| 0.1 | 250 |
| 0.5 | 800 |
| 1.0 | 1200 |
| 5.0 | 1500 |
| 10.0 | 1550 |
Representative Induction Kinetics with this compound (1 µM)
Note: The following data is illustrative and represents a typical time-course of luciferase expression following the addition of this compound. The exact timing and level of induction can vary.
| Time After Induction (hours) | Fold Induction (relative to uninduced) |
| 0 | 1 |
| 2 | 50 |
| 4 | 200 |
| 8 | 600 |
| 12 | 1000 |
| 24 | 1500 |
| 48 | 1300 |
| 72 | 900 |
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. takara.co.kr [takara.co.kr]
- 3. Gene profiling reveals unknown enhancing and suppressive actions of glucocorticoids on immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative control of noise in mammalian gene expression by dynamic histone regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of a novel maturation-inducing steroid produced in vitro by ovaries of Atlantic croaker - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of Muristerone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muristerone A is a potent phytoecdysteroid, a class of naturally occurring steroid hormones in plants that are structurally similar to insect molting hormones. It is recognized for its high affinity as an agonist for the ecdysteroid receptor (EcR), a nuclear receptor that plays a critical role in insect development and physiology. This property has made this compound a valuable tool in molecular biology for inducing gene expression in systems engineered to be responsive to ecdysteroids. This guide provides a comprehensive overview of the core properties of this compound, its mechanism of action, and detailed experimental protocols for its application.
Physicochemical Properties and Binding Affinities
This compound's efficacy is rooted in its specific molecular structure, which allows for potent interaction with the ecdysone receptor. The following tables summarize its key physicochemical properties and compare its biological activity with other common ecdysteroids.
| Property | Value |
| Chemical Formula | C₂₇H₄₄O₈ |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 38778-30-2 |
| Solubility | Soluble in ethanol |
| Storage Conditions | Store at -20°C for long-term storage |
Table 1: Physicochemical Properties of this compound.
The potency of ecdysteroids is determined by their binding affinity to the ecdysone receptor. The following table presents a comparative analysis of the effective concentration (EC₅₀) values for this compound and other key ecdysteroids in the Drosophila melanogaster BII cell bioassay. A lower EC₅₀ value indicates a higher potency.
| Ecdysteroid | EC₅₀ in Drosophila melanogaster BII cell bioassay (M) |
| This compound | 8.0 x 10⁻⁹ |
| Ponasterone A | 3.0 x 10⁻⁹ |
| 20-Hydroxyecdysone | 2.1 x 10⁻⁷ |
Table 2: Comparative Potency of Ecdysteroids. [1]
Mechanism of Action: The Ecdysone Receptor Signaling Pathway
This compound exerts its biological effects by activating the ecdysone receptor signaling pathway. The ecdysone receptor (EcR) is a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). In the absence of a ligand, the EcR/USP heterodimer may be associated with corepressor proteins and can bind to specific DNA sequences known as ecdysone response elements (EcREs), repressing the transcription of target genes.
Upon binding of an agonist like this compound to the ligand-binding pocket of EcR, the receptor undergoes a conformational change. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The activated ligand-receptor complex then binds with high affinity to EcREs in the promoter regions of target genes, initiating their transcription. This cascade of gene activation ultimately leads to the physiological responses associated with ecdysteroid signaling.
Caption: Ecdysone Receptor Signaling Pathway.
Experimental Protocols
The high potency and specificity of this compound make it a valuable reagent in various experimental settings. Below are detailed methodologies for key experiments.
Drosophila melanogaster BII Cell Bioassay for Ecdysteroid Activity
This bioassay is used to determine the potency of ecdysteroid agonists and antagonists.[1][2][3]
a. Cell Culture and Maintenance:
-
Culture Drosophila melanogaster BII cells in Schneider's Drosophila Medium supplemented with 10% heat-inactivated fetal bovine serum (FBS).
-
Maintain cells at 25°C in a non-humidified, non-CO₂ incubator.
-
Subculture cells every 3-4 days to maintain logarithmic growth.
b. Assay Procedure:
-
Seed BII cells into a 96-well microplate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound and other test ecdysteroids in the culture medium. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.
-
Add 10 µL of each ecdysteroid dilution to the appropriate wells. Include a vehicle control (e.g., ethanol) and a positive control (e.g., a known concentration of 20-hydroxyecdysone).
-
Incubate the plate at 25°C for 72 hours.
-
Assess the cellular response. This is often done using a reporter gene assay where the reporter gene (e.g., luciferase or β-galactosidase) is under the control of an ecdysone-responsive promoter.
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Plot the reporter activity against the logarithm of the ecdysteroid concentration to generate a dose-response curve and determine the EC₅₀ value.
Competitive Radioligand Binding Assay
This assay measures the binding affinity of this compound to the ecdysone receptor by competing with a radiolabeled ecdysteroid.[4][5]
a. Preparation of Receptor Source:
-
Prepare a crude nuclear extract from an insect cell line (e.g., Sf9 or Kc cells) or tissues known to express the ecdysone receptor.
-
Homogenize the cells or tissues in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate to pellet the nuclei and then extract the nuclear proteins.
-
Determine the protein concentration of the nuclear extract.
b. Binding Assay:
-
In a microcentrifuge tube, combine the nuclear extract, a fixed concentration of a radiolabeled ecdysteroid (e.g., [³H]-Ponasterone A, typically at a concentration close to its K_d), and varying concentrations of unlabeled this compound (the competitor).
-
Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled Ponasterone A).
-
Incubate the mixture at a specific temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separate the bound from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value, which can then be used to calculate the inhibition constant (K_i).
Caption: Competitive Radioligand Binding Assay Workflow.
In Vivo Drosophila Feeding Assay
This assay is used to assess the physiological effects of this compound when ingested by adult flies.
a. Fly Maintenance:
-
Rear Oregon R or other wild-type Drosophila melanogaster strains on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light:dark cycle.
b. Diet Preparation:
-
Prepare the standard fly food. While the food is still liquid and has cooled to approximately 60°C, add this compound dissolved in a small amount of ethanol to achieve the desired final concentration (e.g., 1-100 µM).
-
Prepare a control food with the same volume of ethanol without this compound.
-
Aliquot the food into vials and allow it to solidify.
c. Feeding Experiment:
-
Collect newly eclosed adult flies and age them for 2-3 days on standard food.
-
Transfer groups of flies (e.g., 20 males and 20 females) to vials containing either the control diet or the this compound-supplemented diet.
-
Maintain the flies on these diets for a specified period (e.g., 7-14 days).
-
Observe and quantify relevant phenotypes, such as survival, fecundity (number of eggs laid), or specific developmental or behavioral changes.
-
To confirm ingestion, a non-toxic food dye can be added to the diet, and the presence of the dye in the flies' abdomens can be visually inspected.
Conclusion
This compound is a highly potent ecdysteroid agonist that serves as an invaluable tool for researchers in molecular biology, entomology, and drug development. Its strong and specific interaction with the ecdysone receptor allows for the precise induction of gene expression in engineered systems and provides a means to study the physiological effects of ecdysteroid signaling. The detailed protocols provided in this guide offer a foundation for the effective application of this compound in various experimental contexts.
References
- 1. Assessment of natural products in the Drosophila melanogaster BII cell bioassay for ecdysteroid agonist and antagonist activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of natural products in the Drosophila melanogaster B(II) cell bioassay for ecdysteroid agonist and antagonist activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of Muristerone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muristerone A, a phytoecdysteroid, is a potent agonist of the ecdysteroid receptor (EcR), a nuclear receptor that plays a crucial role in insect development. This property has led to its widespread use as an inducer in ecdysone-inducible mammalian gene expression systems. However, emerging preliminary studies have revealed that this compound is not biologically inert in mammalian cells and can exert off-target effects, specifically on intracellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's effects, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to support further research and development in this area.
Data Presentation
On-Target Effects: Ecdysteroid Receptor Binding and Acetylcholinesterase Induction
This compound demonstrates high affinity for the ecdysteroid receptor and is a potent inducer of ecdysone-responsive genes. The following table summarizes the quantitative data from studies on the epithelial cell line from Chironomus tentans.
| Parameter | Value | Cell Line | Reference |
| Ecdysteroid Receptor Binding Affinity (Ki) | 0.04 µM | Chironomus tentans epithelial cell line | [1][2] |
| Acetylcholinesterase Half-Maximal Induction (EC50) | 0.05 µM | Chironomus tentans epithelial cell line | [1][2] |
Off-Target Effects: Potentiation of PI3K/Akt Signaling
Preliminary studies have shown that this compound can potentiate the Interleukin-3 (IL-3)-dependent activation of the PI3K/Akt signaling pathway in the murine pro-B cell line, Ba/F3. This off-target effect is crucial to consider when using this compound in inducible gene expression systems.
| Effect | Cell Line | Pathway Affected | Reference |
| Potentiation of IL-3-dependent activation | Ba/F3 | PI3K/Akt | [3] |
Experimental Protocols
Ecdysteroid Receptor Competitive Binding Assay
This protocol is adapted from studies on Chironomus tentans cell extracts to determine the binding affinity of this compound to the ecdysteroid receptor.
1. Preparation of Cell Extract:
-
Culture Chironomus tentans epithelial cells in a suitable medium at 25°C.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Homogenize the cells on ice using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cytosolic and nuclear extracts.
2. Competitive Binding Assay:
-
In a microtiter plate, add a constant concentration of a radiolabeled ecdysteroid, such as [3H]-Ponasterone A.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add the prepared cell extract to each well.
-
Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration through glass fiber filters.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Acetylcholinesterase Induction Assay
This microfluorimetric assay is used to quantify the induction of acetylcholinesterase activity by this compound in Chironomus tentans cells.
1. Cell Culture and Treatment:
-
Seed Chironomus tentans epithelial cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of this compound.
-
Include a vehicle control (e.g., ethanol or DMSO).
-
Incubate the cells for a period sufficient to induce enzyme expression (e.g., 24-72 hours).
2. Acetylcholinesterase Activity Measurement:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., Triton X-100 based buffer).
-
Prepare a reaction mixture containing a fluorogenic acetylcholinesterase substrate (e.g., Amplex Red reagent in the presence of choline oxidase and horseradish peroxidase).
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at room temperature, protected from light, for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for Amplex Red).
3. Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity (representing acetylcholinesterase activity) against the concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that induces 50% of the maximal acetylcholinesterase activity.
Analysis of PI3K/Akt Pathway Activation in Ba/F3 Cells
This protocol outlines the steps to investigate the potentiation of IL-3-induced PI3K/Akt signaling by this compound in Ba/F3 cells using Western blotting.
1. Cell Culture and Treatment:
-
Culture IL-3-dependent Ba/F3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 10 ng/mL of murine IL-3.
-
Before the experiment, wash the cells to remove IL-3 and starve them for a few hours.
-
Pre-treat the cells with this compound at the desired concentration for a short period (e.g., 1 hour).
-
Stimulate the cells with a suboptimal concentration of IL-3 for a short duration (e.g., 15-30 minutes).
-
Include appropriate controls: untreated cells, cells treated with IL-3 alone, and cells treated with this compound alone.
2. Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
3. Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for p-Akt and total Akt using densitometry software.
-
Normalize the p-Akt signal to the total Akt signal for each sample.
-
Compare the levels of p-Akt in the different treatment groups to determine the effect of this compound on IL-3-induced Akt phosphorylation.
Mandatory Visualization
References
Methodological & Application
Muristerone A Inducible Gene Expression System: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Muristerone A inducible gene expression system is a powerful tool for the temporal and dose-dependent control of gene expression in mammalian cells. This system is based on the insect steroid hormone ecdysone and its receptor, offering high induction levels with low basal activity. This compound, a synthetic analog of ecdysone, serves as the inducing agent, providing specificity and minimizing off-target effects in mammalian systems. This document provides detailed protocols and application notes for utilizing the this compound inducible system, including quantitative data on its performance and visual guides for the underlying signaling pathway and experimental procedures.
Principle of the System
The this compound inducible system relies on two key components delivered on separate plasmids: a receptor plasmid and an expression plasmid.
-
Receptor Plasmid: This plasmid constitutively expresses a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR). In mammalian cells, EcR and RXR form a heterodimer that can bind to a specific DNA sequence, the Ecdysone Response Element (EcRE).
-
Expression Plasmid: This plasmid contains the gene of interest (GOI) downstream of a minimal promoter that is linked to multiple copies of the EcRE.
In the absence of this compound, the EcR-RXR heterodimer binds to the EcRE and actively represses the transcription of the GOI. The addition of this compound induces a conformational change in the EcR protein, leading to the recruitment of co-activators and subsequent robust transcription of the target gene.
Quantitative Data
Dose-Response Relationship of this compound
The concentration of this compound directly correlates with the level of gene expression, allowing for fine-tuning of the target protein levels. The following table summarizes typical dose-response data for this compound in a transiently transfected HEK293 cell line expressing a reporter gene.
| This compound (nM) | Relative Gene Expression (%) |
| 0 | 1 |
| 0.1 | 15 |
| 1 | 45 |
| 10 | 85 |
| 100 | 100 |
| 1000 | 100 |
Note: The optimal concentration of this compound may vary depending on the cell type and specific experimental conditions. It is recommended to perform a dose-response curve for each new cell line or experimental setup.
Time Course of Induction
The induction of gene expression by this compound is rapid, with significant expression detectable within hours of treatment. The following table illustrates a typical time course of induction in a transiently transfected cell line.
| Time after Induction (hours) | Relative Gene Expression (%) |
| 0 | 1 |
| 2 | 20 |
| 4 | 50 |
| 8 | 80 |
| 12 | 95 |
| 24 | 100 |
| 48 | 98 |
Comparison of Inducers: this compound vs. Ponasterone A
Ponasterone A is another commonly used ecdysteroid analog for inducing this system. Both inducers exhibit high potency, with similar EC50 values.
| Inducer | EC50 (nM) |
| This compound | ~1-5 |
| Ponasterone A | ~1-5 |
Experimental Protocols
Protocol 1: Transient Co-transfection and Induction in Mammalian Cells
This protocol describes the transient transfection of mammalian cells with the receptor and expression plasmids, followed by induction of gene expression with this compound.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO, HeLa)
-
Complete growth medium
-
Receptor plasmid (expressing EcR and RXR)
-
Expression plasmid (containing GOI downstream of EcRE-promoter)
-
Transfection reagent (e.g., lipofection-based)
-
Serum-free medium
-
This compound stock solution (1 mM in ethanol)
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., lysis buffer, reporter assay substrate)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.
-
Plasmid Preparation: In separate tubes, dilute the receptor plasmid and the expression plasmid in serum-free medium. A 1:1 ratio of receptor to expression plasmid is a good starting point, but this may need optimization.
-
Transfection Complex Formation: Add the transfection reagent to the diluted plasmids, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection: Add the transfection complexes dropwise to the cells in fresh complete growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Induction: 24 hours post-transfection, replace the medium with fresh complete medium containing the desired concentration of this compound. A final concentration of 10-100 nM is often sufficient for maximal induction. Include a vehicle control (ethanol) for the uninduced sample.
-
Harvest and Analysis: After the desired induction period (e.g., 24-48 hours), harvest the cells. Analyze the expression of the gene of interest using an appropriate method, such as qPCR for mRNA quantification, Western blotting for protein analysis, or a reporter assay.
Visualizations
Signaling Pathway of this compound-Inducible Gene Expression
Application Notes and Protocols for Muristerone A in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ecdysone-inducible gene expression system is a powerful tool for tightly controlling the expression of a target gene in mammalian cells. This system offers very low basal expression and high levels of induction, making it an attractive alternative to other inducible systems like tetracycline-based methods.[1][2] The system is activated by the insect steroid hormone ecdysone or its analogs, such as Muristerone A and Ponasterone A.[2] These inducers have no known significant physiological effects in mammalian systems, are cell-permeable, and demonstrate rapid induction and clearance, allowing for fine temporal control of gene expression.[1][2]
This document provides a detailed overview of the mechanism of action of this compound, protocols for its use in cell culture, and key quantitative data to guide experimental design.
Mechanism of Action
The ecdysone-inducible system is typically comprised of two key components delivered on separate vectors:
-
Receptor Plasmid : This vector constitutively expresses a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR).[3] In the absence of an inducer, the EcR-RXR heterodimer binds to specific response elements in the inducible promoter and actively represses transcription by recruiting corepressors.[3]
-
Expression Plasmid : This vector contains the gene of interest (GOI) cloned downstream of a minimal promoter that is controlled by multiple copies of an ecdysone-responsive element (EcRE) or a synthetic, optimized version (E/GRE).[3]
When this compound is added to the cell culture medium, it diffuses across the cell membrane and binds to the ligand-binding domain of the EcR protein. This binding event triggers a conformational change in the EcR-RXR heterodimer, causing the release of corepressors and the recruitment of coactivators. This activated complex then drives high-level transcription of the downstream gene of interest.[3]
References
- 1. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ponasterone A, Ecdysone analog (CAS 13408-56-5) | Abcam [abcam.com]
Muristerone A for Inducible Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Muristerone A, a potent ecdysteroid analog, in the ecdysone-inducible gene expression system. This system allows for the precise temporal and quantitative control of gene expression in mammalian cells and transgenic animals.
Introduction
The ecdysone-inducible system is a powerful tool for functional genomics, drug discovery, and gene therapy research.[1] It is based on the insect molting hormone ecdysone and its receptor, which are not naturally present in mammals, thereby minimizing off-target effects.[2][3] The system relies on a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR). In the presence of an ecdysteroid inducer like this compound, the receptor complex binds to a specific response element engineered into a promoter, driving the expression of a target gene.[4] this compound is a highly effective and widely used inducer for this system.[4]
Mechanism of Action
The ecdysone-inducible gene expression system is comprised of two key components: a regulator plasmid and a response plasmid. The regulator plasmid expresses a modified ecdysone receptor (VgEcR) and the retinoid X receptor (RXR). The response plasmid contains the gene of interest under the control of a promoter with ecdysone response elements (EcRE).
In the absence of an inducer, the VgEcR/RXR heterodimer does not activate transcription. Upon introduction of this compound, the ligand binds to the VgEcR, causing a conformational change in the heterodimer. This activated complex then binds to the EcRE, recruiting transcriptional machinery to induce the expression of the target gene.
Caption: Mechanism of this compound-induced gene expression.
Quantitative Data Summary
The concentration of this compound and the duration of treatment are critical parameters for achieving the desired level of gene induction. The following table summarizes key quantitative data from studies using the ecdysone-inducible system.
| Parameter | Cell Type/Model | Concentration Range | Induction Level | Time to Max Induction | Reference |
| Dose-Response | Stably transfected mammalian cells | 10 nM - 10 µM | Up to 3 orders of magnitude | 20 hours | [5] |
| Stably transfected mammalian cells | 100 nM | 100-fold | 20 hours | [5] | |
| Stably transfected mammalian cells | 10 µM | ~1000-fold | 20 hours | [5] | |
| Time Course | Stably transfected mammalian cells | Not Specified | 100-fold | 3 hours | [5] |
| Stably transfected mammalian cells | Not Specified | 1000-fold | 8 hours | [5] | |
| Transgenic Mice | 3, 5, and 10 mg injections | 20- to 200-fold | 9-12 hours | [4] |
Experimental Protocols
Stock Solution Preparation
Proper preparation and storage of the this compound stock solution are crucial for consistent experimental outcomes.
-
Reconstitution: this compound is soluble in 100% ethanol.[6] To prepare a ~1 mM stock solution, add 500 µl of 100% ethanol to a 250 µg vial of this compound.[6]
-
Dissolving: Vortex the solution thoroughly to ensure the powder is completely dissolved. Do not heat the solution. [6]
-
Storage: Store the 1 mM stock solution at +4°C for short-term use or at -20°C for long-term storage.[6]
General Protocol for Gene Induction in Mammalian Cells
This protocol provides a general workflow for inducing gene expression in mammalian cells stably expressing the ecdysone-inducible system components.
Caption: Experimental workflow for this compound gene induction.
Detailed Steps:
-
Cell Seeding: Plate the stably transfected cells in the appropriate culture vessel and density for your intended downstream analysis.
-
Incubation: Allow the cells to adhere and recover by incubating for 24 hours under standard culture conditions.
-
Inducer Preparation: On the day of induction, prepare a working solution of this compound by diluting the stock solution into fresh, pre-warmed culture medium to the desired final concentration (typically ranging from 10 nM to 10 µM).
-
Induction: Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubation for Induction: Return the cells to the incubator for the desired induction period. This can range from a few hours to 48 hours or more, depending on the kinetics of your gene of interest and the desired level of expression.
-
Harvesting and Analysis: Following the induction period, harvest the cells for downstream analysis, such as qRT-PCR to measure mRNA levels or Western blotting to assess protein expression.
Important Considerations
-
Optimization: The optimal concentration of this compound and the induction time should be determined empirically for each cell line and gene of interest. A dose-response and time-course experiment is highly recommended.
-
Ponasterone A as an Alternative: Ponasterone A is another potent ecdysteroid that can be used as an alternative to this compound.[4][7] It has been shown to have similar kinetics and potency.[4]
-
Potential for Off-Target Effects: While generally considered inert in mammalian cells, some studies have reported that this compound and Ponasterone A can affect certain signaling pathways, such as the IL-3-dependent activation of the PI 3-kinase/Akt pathway in Ba/F3 pro-B cells.[8] Researchers should be aware of these potential off-target effects and consider appropriate controls in their experiments.
-
In Vivo Applications: For studies in transgenic mice, this compound can be delivered via intraperitoneal injection, typically suspended in sesame oil.[5][9]
By following these guidelines and protocols, researchers can effectively utilize this compound to achieve reliable and reproducible inducible gene expression, enabling a wide range of studies in cellular and molecular biology.
References
- 1. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Development of a ponasterone A-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Preparing Muristerone A Stock Solutions for Scientific Research
Application Note and Protocol
For researchers, scientists, and professionals in drug development, the accurate preparation of stock solutions is a critical first step for the reliability and reproducibility of experimental results. Muristerone A, a potent ecdysteroid analog, is a widely used inducing agent for ecdysone-inducible gene expression systems in mammalian cells and transgenic animals. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for both in vitro and in vivo experiments.
This compound: Properties and Solubility
This compound is a phytoecdysteroid that acts as a high-affinity agonist for the ecdysone receptor (EcR), with a dissociation constant (Kd) of 1 nM.[1] This interaction triggers a conformational change in the receptor, leading to the activation of target gene expression. Understanding its physical and chemical properties is essential for preparing stable and effective stock solutions.
| Property | Value |
| Molecular Weight | 496.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol, methanol, and pyridine.[2][3][4] Insoluble in water.[5] |
Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
For cell culture applications, this compound is typically dissolved in an organic solvent to create a concentrated stock solution, which is then diluted to the final working concentration in the cell culture medium. Ethanol and dimethyl sulfoxide (DMSO) are the most common solvents.
Materials:
-
This compound powder
-
100% Ethanol or DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% ethanol or DMSO to achieve the desired stock concentration. A common stock concentration is 1 mM. To prepare a 1 mM stock solution, dissolve 0.4966 mg of this compound in 1 mL of solvent.
-
Mixing: Vortex the solution until the this compound is completely dissolved.[6] Gentle warming to 37°C can aid dissolution in DMSO if necessary.[7] Do not heat solutions prepared in ethanol. [6]
-
Sterilization: While the high concentration of ethanol or DMSO in the stock solution is generally sufficient to maintain sterility, the solution can be sterile-filtered through a 0.22 µm syringe filter if required for sensitive applications.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
| Storage Temperature | Duration |
| -80°C | Up to 6 months[8] |
| -20°C | Up to 1 month[8][9] |
| +4°C | Short-term storage (days) |
Table 2: Recommended Storage Conditions for this compound Stock Solutions. This table provides guidelines for the stable storage of this compound stock solutions.
Protocol 2: Preparation of this compound for In Vivo Administration
For animal studies, this compound can be administered through various routes, including intraperitoneal (IP) injection. The choice of vehicle is critical to ensure the solubility and bioavailability of the compound while minimizing toxicity to the animal. One study has reported the use of sesame oil as a vehicle for the intraperitoneal injection of muristerone in transgenic mice.[10]
Materials:
-
This compound powder
-
Sesame oil (sterile)
-
Optional co-solvent: Ethanol or DMSO
-
Sterile vials
-
Syringes and needles
Procedure for Intraperitoneal (IP) Injection Formulation:
-
Initial Dissolution (if necessary): Due to this compound's poor solubility in oil, it may be necessary to first dissolve it in a small amount of a compatible organic solvent like ethanol or DMSO.
-
Vehicle Preparation: In a sterile vial, combine the dissolved this compound with the appropriate volume of sterile sesame oil. The final concentration of the organic solvent should be minimized to reduce potential toxicity.
-
Homogenization: Vortex or sonicate the mixture to ensure a uniform suspension or solution.
-
Administration: The prepared formulation can then be administered to the animals via intraperitoneal injection. The exact dosage and injection volume will depend on the specific experimental design and animal model.
Note: The optimal formulation and concentration for in vivo studies should be determined empirically for each specific application. It is crucial to include appropriate vehicle control groups in animal experiments.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the procedures and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow for preparing and using this compound stock solutions.
Caption: Ecdysone-inducible gene expression system activated by this compound.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. Development of a ponasterone A-inducible gene expression system for application in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 8. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
Muristerone A in Transgenic Mice: A Guide to Inducible Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Muristerone A in transgenic mouse models. This system, based on the ecdysone-inducible gene expression cassette, offers a powerful tool for the temporal and spatial control of transgene expression, proving invaluable for functional genomics, disease modeling, and drug discovery.
Principle of the Ecdysone-Inducible System
The ecdysone-inducible system is a powerful method for controlling gene expression in mammalian systems. It is based on the insect molting hormone, ecdysone, and its receptor. In transgenic mice, this system is engineered to be responsive to the synthetic ecdysone analog, this compound, while remaining unaffected by endogenous mammalian hormones. This provides a highly specific and tightly regulated "on-switch" for the gene of interest.
The core components of the system are:
-
A modified ecdysone receptor (VgEcR): This is a chimeric receptor that includes the ligand-binding domain of the Drosophila melanogaster ecdysone receptor.
-
Retinoid X Receptor (RXR): This is the heterodimeric partner of VgEcR.
-
An ecdysone-responsive promoter: This promoter contains response elements that are specifically recognized by the VgEcR/RXR heterodimer.
In the absence of this compound, the VgEcR/RXR heterodimer does not activate transcription. Upon administration of this compound, the ligand binds to VgEcR, causing a conformational change that allows the heterodimer to bind to the responsive promoter and initiate the transcription of the target gene. This system is known for its low basal expression and high inducibility, offering a significant advantage over other inducible systems.
Data Presentation: this compound Administration and Gene Induction
The following tables summarize quantitative data for the administration of this compound and the resulting gene expression. Please note that optimal dosages and induction times may vary depending on the transgenic line, the target organ, and the specific experimental goals.
| Parameter | Intraperitoneal (IP) Injection | Oral Administration | Reference |
| Dosage Range | 1 - 10 mg/kg body weight | 10 - 50 mg/kg body weight | [1] |
| Vehicle | Sesame oil, Ethanol/Saline | Sweetened jelly, Drinking water | [1][2] |
| Frequency | Single injection or daily for several days | Daily | [1][2] |
| Time to Peak Induction | 12 - 24 hours | 24 - 48 hours | [1] |
| Duration of Induction | Up to 48 hours after a single dose | Maintained with continuous administration | [1][2] |
| Reporter Gene | Fold Induction (relative to uninduced) | Tissue | Reference |
| Luciferase | Up to 1000-fold | Liver, Spleen, Kidney | [1] |
| β-galactosidase | Varies by tissue, visually detectable | Various tissues | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Stock Solution Preparation:
-
Dissolve this compound in 100% ethanol to create a stock solution of 1-10 mg/mL.
-
Store the stock solution at -20°C for long-term storage.
2. Preparation for Intraperitoneal (IP) Injection:
-
For a final dose of 10 mg/kg in a 25g mouse (0.25 mg), dilute the stock solution in a suitable vehicle such as sesame oil.
-
Ensure the final concentration of ethanol is low to avoid toxicity. A common practice is to have the final injection volume be around 100-200 µL.
-
Warm the solution to room temperature before injection.
3. Preparation for Oral Administration:
-
In Drinking Water: Add the ethanolic stock solution of this compound to the drinking water to achieve the desired final concentration. It is recommended to protect the water bottle from light.
-
In Flavored Jelly: This method is ideal for voluntary oral administration, reducing animal stress[2][3].
-
Prepare a gelatin-based jelly with a sweetener.
-
Once the jelly has cooled but not solidified, add the appropriate amount of this compound stock solution and mix thoroughly.
-
Aliquot the jelly into individual doses.
-
Administration Protocols
1. Intraperitoneal (IP) Injection:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid is drawn back, then inject the solution.
-
The maximum recommended injection volume for a mouse is 10 mL/kg[4].
2. Oral Gavage:
-
This method ensures precise dosing but can be stressful for the animal.
-
Use a proper gavage needle (18-20 gauge, 1.5 inches long with a ball tip).
-
Gently insert the needle into the esophagus and deliver the solution directly into the stomach.
3. Voluntary Oral Administration in Jelly:
-
Train the mice to eat the jelly without the drug for a few days.
-
Provide the this compound-containing jelly at the same time each day.
Reporter Gene Assays
1. β-Galactosidase Staining of Tissues:
-
Euthanize the mouse and perfuse with 4% paraformaldehyde (PFA) in PBS.
-
Dissect the tissues of interest and post-fix in 4% PFA for 1-2 hours at 4°C.
-
Cryoprotect the tissues in 30% sucrose in PBS overnight at 4°C.
-
Embed the tissues in OCT compound and freeze.
-
Cut 10-20 µm sections using a cryostat.
-
Wash the sections with PBS.
-
Stain the sections with X-gal staining solution (containing 1 mg/mL X-gal, 5 mM potassium ferricyanide, 5 mM potassium ferrocyanide, and 2 mM MgCl2 in PBS) at 37°C until a blue color develops.
-
Counterstain with Nuclear Fast Red, dehydrate, and mount.
2. Luciferase Assay of Tissue Homogenates:
-
Euthanize the mouse and dissect the tissues of interest.
-
Homogenize the tissues in a lysis buffer (e.g., Reporter Lysis Buffer, Promega).
-
Centrifuge the homogenate to pellet the debris.
-
Determine the protein concentration of the supernatant.
-
Add luciferase substrate to the supernatant.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the protein concentration.
Visualizations
Caption: this compound signaling pathway in the ecdysone-inducible system.
Caption: Experimental workflow for this compound-induced gene expression.
Caption: Logical relationship between experimental variables.
References
Ecdysone-Inducible Expression Vectors Compatible with Muristerone A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of ecdysone-inducible expression vectors that are compatible with the potent ecdysteroid analog, Muristerone A. This system offers a powerful tool for the tightly controlled expression of target genes in mammalian cells, a critical requirement for functional genomics, drug target validation, and biopharmaceutical production.
Introduction
The ecdysone-inducible gene expression system is a powerful technology that allows for the precise temporal and dose-dependent control of gene expression.[1][2] This system is based on the insect molting hormone, ecdysone, and its receptor.[3][4] In mammalian cells, which lack endogenous ecdysone signaling pathways, this system provides a highly specific and orthogonal method for regulating the expression of a gene of interest with minimal off-target effects.[5][6] The synthetic ecdysteroid, this compound, is a potent inducer of this system, offering high induction levels at low concentrations.[7][8]
Key advantages of the ecdysone-inducible system with this compound include:
-
Low Basal Expression: In the absence of the inducer, the target gene expression is kept at a very low or undetectable level.[5][7]
-
High Induction Ratios: The addition of this compound can lead to induction levels of up to several thousand-fold.[5][7]
-
Dose-Dependent Control: The level of gene expression can be finely tuned by varying the concentration of this compound.[7]
-
Rapid Induction and Reversibility: The system responds quickly to the addition and removal of the inducer, allowing for precise temporal control of gene expression.[7]
-
Bioavailability and Low Toxicity of Inducer: this compound is bioavailable and has been shown to be non-toxic and non-teratogenic in mice, making the system suitable for in vivo studies.[5][9]
The Ecdysone Signaling Pathway
The ecdysone-inducible system relies on the functional components of the insect ecdysone signaling pathway reconstituted in mammalian cells. The core of this system is the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP), the insect ortholog of the mammalian retinoid X receptor (RXR).[3][10]
In the absence of a ligand, the EcR/RXR heterodimer can bind to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter region of the target gene, often acting as a transcriptional repressor.[11] Upon binding of an ecdysteroid ligand, such as this compound, the receptor complex undergoes a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator complexes, which in turn activates the transcription of the downstream gene.[10][11]
Caption: Ecdysone signaling pathway in mammalian cells.
Ecdysone-Inducible Expression Vectors
A typical ecdysone-inducible expression system utilizes a two-vector approach:
-
Regulator Vector: This vector constitutively expresses the components of the ecdysone receptor, typically a modified ecdysone receptor (e.g., VgEcR) and its heterodimer partner, the retinoid X receptor (RXR).[2][7] Often, these are expressed from a bicistronic expression cassette to ensure stoichiometric expression.[7]
-
Expression Vector: This vector contains the gene of interest cloned downstream of a promoter that is tightly regulated by the ecdysone receptor complex. This promoter contains multiple copies of the ecdysone response element (EcRE).[2]
Some systems have been developed where both the regulator and expression components are combined into a single vector for convenience.
Quantitative Data Summary
The performance of the ecdysone-inducible system with this compound is characterized by its dose-responsiveness and induction kinetics. The following tables summarize typical quantitative data obtained from various studies.
Table 1: Dose-Response of this compound
| Cell Line | Reporter Gene | EC50 (nM) | Maximal Induction (fold) | This compound Conc. for Max Induction (µM) | Reference |
| CHO | Luciferase | ~10 | >1,000 | 1 | [7] |
| 3T3 | Luciferase | ~20 | >1,000 | 1 | [7] |
| CV-1 | Luciferase | ~100 | ~200 | 10 | [9] |
Note: EC50 and maximal induction can vary depending on the cell line, the specific vector system, and the integration site of the transgene.
Table 2: Induction and Reversal Kinetics
| Parameter | Time | Observation | Reference |
| Time to detectible expression | 2-4 hours | Following addition of this compound | [9] |
| Time to half-maximal induction | ~6 hours | Following addition of this compound | [9] |
| Time to maximal induction | 18-24 hours | Following addition of this compound | [9] |
| Time for expression to return to basal | 24-48 hours | Following removal of this compound | [7] |
Experimental Protocols
The following are generalized protocols for using ecdysone-inducible expression vectors. Specific details may need to be optimized for your particular cell line and experimental goals.
Generation of a Stable, Inducible Cell Line
This protocol describes the creation of a cell line that stably expresses the regulator proteins and the inducible gene of interest.
Caption: Workflow for generating a stable inducible cell line.
Materials:
-
Mammalian cell line of choice
-
Regulator plasmid (containing VgEcR and RXR)
-
Expression plasmid (containing your gene of interest downstream of an EcRE-containing promoter)
-
Appropriate transfection reagent
-
Complete cell culture medium
-
Selection antibiotics (e.g., G418, hygromycin)
-
This compound
Protocol:
-
Transfection of the Regulator Vector:
-
Plate cells to be 60-80% confluent on the day of transfection.
-
Transfect the cells with the regulator plasmid using your preferred method.
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418).
-
-
Selection and Screening of Regulator Clones:
-
Maintain the cells under selection, replacing the medium every 3-4 days, until individual colonies are visible.
-
Isolate individual colonies and expand them.
-
Screen the expanded clones for the expression of the regulator proteins (VgEcR and RXR) by Western blot or qRT-PCR.
-
-
Transfection of the Expression Vector:
-
Select the regulator clone with the highest and most stable expression of the receptor proteins.
-
Transfect this clone with the expression vector containing your gene of interest.
-
48 hours post-transfection, begin selection with the second appropriate antibiotic (e.g., hygromycin).
-
-
Screening for Inducible Expression:
-
Isolate and expand double-stable clones.
-
For each clone, plate cells in a multi-well plate.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 24 hours.
-
Analyze the expression of your gene of interest by qRT-PCR, Western blot, or a functional assay.
-
Select the clone that exhibits the lowest basal expression and the highest induction ratio for your future experiments.
-
Induction of Gene Expression
Protocol:
-
Plating Cells: Plate your validated stable inducible cell line at a density that will not lead to overconfluence during the induction period.
-
Induction:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells for the desired period (typically 18-24 hours for maximal expression).
-
Analysis: Harvest the cells for downstream analysis of your gene of interest (e.g., RNA extraction for qRT-PCR, protein lysis for Western blot, or functional assays).
Troubleshooting and Considerations
-
High Basal Expression: This can be due to the integration site of the expression vector or suboptimal levels of the regulator proteins. Screening multiple clones is crucial to find one with tight regulation.
-
Low Induction: This may be caused by low expression of the regulator proteins, a poorly responsive promoter in the expression vector, or degradation of the this compound. Ensure the integrity of your reagents and consider re-screening for a better clone.
-
Pleiotropic Effects of Inducers: While generally considered inert in mammalian cells, some studies have reported that high concentrations of ecdysone analogs like this compound and Ponasterone A can have off-target effects, such as potentiating certain cytokine signaling pathways.[12] It is therefore advisable to use the lowest effective concentration of the inducer and to include appropriate vehicle controls in all experiments.
-
Cell Line Specificity: The efficiency of the ecdysone-inducible system can vary between different cell lines. Optimization of transfection and selection conditions may be necessary for your specific cell type.
Conclusion
The ecdysone-inducible expression system, particularly when used with the potent inducer this compound, provides a robust and versatile platform for the controlled expression of genes in mammalian cells. Its low basal activity, high inducibility, and dose-dependent nature make it an invaluable tool for a wide range of applications in both basic research and drug development. Careful optimization and clone selection are key to achieving the best possible performance from this system.
References
- 1. How Do Inducible Expression Systems Control Protein Production? [synapse.patsnap.com]
- 2. Ecdysone-Inducible Mammalian Expression System | Creative BioMart [heterologous.creativebiomart.net]
- 3. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Ecdysone-inducible gene transcription in mammalian cells and transgenic mice - ProQuest [proquest.com]
- 6. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interaction of proteins involved in ecdysone and juvenile hormone signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. sdbonline.org [sdbonline.org]
- 11. researchgate.net [researchgate.net]
- 12. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Muristerone A-Mediated Gene Switching: A Detailed Guide for Researchers
Application Notes and Protocols for Precise Control of Gene Expression
For researchers, scientists, and drug development professionals seeking precise and reversible control over gene expression, the Muristerone A-inducible system offers a robust and highly specific tool. This system, a derivative of the ecdysone-inducible pathway found in insects, allows for the temporal and dose-dependent activation of a target gene in mammalian cells with minimal off-target effects. This document provides a comprehensive guide to the principles, components, and experimental protocols for successfully implementing this compound-mediated gene switching.
Introduction to the Ecdysone-Inducible System
The ecdysone-inducible gene expression system harnesses the molecular machinery of insect molting, which is triggered by the steroid hormone ecdysone and its analogs, such as this compound and Ponasterone A.[1][2] In mammalian cells, which lack the endogenous receptors for these hormones, the system provides an orthogonal method for controlling gene expression. The key components are a modified ecdysone receptor (EcR) and a specific response element in an inducible promoter. The system is lauded for its low basal expression and the potential for high-magnitude induction, in some cases reaching up to 10,000-fold.[2]
The core of the system is a heterodimeric nuclear receptor composed of a modified Drosophila melanogaster ecdysone receptor (VgEcR) and the mammalian retinoid X receptor (RXR).[3][4] In the absence of an inducer like this compound, this receptor complex binds to a specific ecdysone response element (EcRE) within the promoter of the target gene and actively represses transcription. The introduction of this compound triggers a conformational change in the VgEcR, leading to the recruitment of co-activators and the initiation of robust transcription of the downstream gene of interest.
Key Components of the this compound-Inducible System
Successful implementation of this gene switching technology relies on the effective delivery and expression of two key plasmid vectors:
-
Receptor Plasmid (e.g., pVgRXR): This vector constitutively expresses the two components of the functional receptor:
-
VgEcR: A modified ecdysone receptor that binds this compound.
-
RXR: The retinoid X receptor, the heterodimeric partner of VgEcR.
-
-
Expression Plasmid (e.g., pIND): This vector contains the gene of interest cloned downstream of a promoter that includes the ecdysone response element (EcRE). This promoter is silent in the absence of activated VgEcR/RXR.
Quantitative Data Summary
The level of gene expression induced by this compound is dependent on its concentration and the duration of exposure. While detailed dose-response and time-course data for this compound are not as abundant in the literature as for its analog Ponasterone A, the available information indicates similar potencies and kinetics. For maximal induction, a concentration of 10 µM this compound is commonly used.[2]
Table 1: this compound Stock Solution Preparation and Storage
| Parameter | Recommendation |
| Solvent | 100% Ethanol or DMSO |
| Stock Concentration | 1-10 mM |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Handling | Protect from light and moisture. |
Table 2: General Parameters for this compound-Mediated Gene Induction
| Parameter | Typical Range/Value | Notes |
| This compound Concentration | 1-10 µM | Optimal concentration should be determined empirically for each cell line and target gene. |
| Induction Time | 12-48 hours | Time to maximal expression can vary depending on the stability of the target protein. |
| Fold Induction | Up to 10,000-fold | Highly dependent on the basal expression level and the specific genomic integration site of the expression vector.[2] |
| Reversibility | High | Removal of this compound leads to a rapid cessation of target gene expression. |
Signaling Pathway and Experimental Workflow
Signaling Pathway
The mechanism of this compound-mediated gene induction is a straightforward signaling cascade.
Caption: this compound-mediated gene activation pathway.
Experimental Workflow
The general workflow for utilizing the this compound-inducible system involves several key steps, from initial cloning to final analysis.
Caption: General experimental workflow.
Experimental Protocols
The following are detailed protocols for key experiments in the this compound-mediated gene switching system.
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% Ethanol or sterile DMSO
-
Sterile, light-protected microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a 1 mM or 10 mM stock solution. The molecular weight of this compound is 496.6 g/mol .
-
In a sterile environment, dissolve the weighed this compound powder in the appropriate volume of 100% ethanol or DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Generation of a Stable, Inducible Cell Line
-
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
Receptor plasmid (e.g., pVgRXR)
-
Expression plasmid with your gene of interest (e.g., pIND-GOI)
-
Transfection reagent
-
Selection antibiotics (e.g., G418 for the receptor plasmid, Zeocin or Hygromycin for the expression plasmid)
-
-
Procedure:
-
Day 1: Plate the mammalian cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Co-transfect the receptor plasmid and the expression plasmid into the cells using a suitable transfection reagent according to the manufacturer's protocol. A 1:1 ratio of the two plasmids is a good starting point.
-
Day 3: Replace the transfection medium with fresh complete medium.
-
Day 4: Passage the cells into larger culture vessels and begin selection with the appropriate antibiotics. The optimal antibiotic concentration should be determined beforehand with a kill curve.
-
Continue Selection: Replace the selection medium every 3-4 days until individual, resistant colonies are visible (typically 1-2 weeks).
-
Isolate Clones: Isolate individual colonies using cloning cylinders or by serial dilution into 96-well plates.
-
Expand and Screen Clones: Expand the isolated clones and screen for this compound-inducibility. This can be done by treating a subset of cells from each clone with 10 µM this compound for 24-48 hours and analyzing the expression of your gene of interest by qPCR, Western blot, or a functional assay. Select the clone with the lowest basal expression and the highest induced expression for further experiments.
-
Protocol 3: this compound-Mediated Gene Induction
-
Materials:
-
Stable, inducible cell line
-
Complete cell culture medium
-
This compound stock solution
-
-
Procedure:
-
Plate the stable, inducible cells at the desired density for your experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a working solution of this compound in complete cell culture medium at the desired final concentration (e.g., 1-10 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the this compound-treated cells).
-
Incubate the cells for the desired induction period (e.g., 12, 24, or 48 hours).
-
After the induction period, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein lysis for Western blot, or functional assays).
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Basal Expression | - Leaky promoter in the expression vector.- Integration site of the expression vector is near an endogenous enhancer. | - Screen more clonal cell lines to find one with lower basal expression.- Use a different expression vector with a tighter promoter. |
| Low or No Induction | - Inefficient transfection.- Low expression of the VgEcR/RXR receptors.- Inactive this compound.- Suboptimal this compound concentration. | - Optimize transfection efficiency.- Screen for clonal lines with high receptor expression.- Use a fresh stock of this compound.- Perform a dose-response experiment to determine the optimal this compound concentration. |
| Cell Toxicity | - Overexpression of a toxic gene product.- Off-target effects of this compound at high concentrations. | - Use a lower concentration of this compound or a shorter induction time.- Confirm that the vehicle control does not cause toxicity. |
Conclusion
The this compound-mediated gene switching system provides a powerful platform for the tightly controlled expression of a gene of interest. Its low background and high inducibility make it an invaluable tool for a wide range of applications in basic research and drug development. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively harness the power of this system to investigate gene function with precision and reliability.
References
- 1. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Inferring mechanisms from dose-response curves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vitro Applications of the Muristerone A System: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Muristerone A-inducible system is a powerful tool for the precise temporal control of gene expression in in vitro models. This system, based on the ecdysone receptor (EcR) from Drosophila melanogaster, offers tight regulation with low basal expression and high induction levels upon the addition of the synthetic ecdysone analog, this compound.[1][2] This makes it an invaluable asset for a wide range of applications in molecular biology, drug discovery, and functional genomics.
The core of the system consists of two key components typically delivered on separate plasmids: a receptor plasmid and a response plasmid. The receptor plasmid constitutively expresses a modified ecdysone receptor (often a fusion protein like VgEcR) and the retinoid X receptor (RXR).[3] In the absence of an inducer, this heterodimer binds to the response element on the second plasmid but remains transcriptionally silent, ensuring minimal leaky expression of the gene of interest. The response plasmid contains the gene of interest cloned downstream of a promoter containing multiple copies of the ecdysone response element (E/GRE).
Upon introduction of this compound, the ligand binds to the VgEcR-RXR heterodimer, inducing a conformational change that leads to the recruitment of transcriptional co-activators and subsequent robust expression of the target gene.[3] This system is particularly advantageous due to the inert nature of this compound in mammalian cells, which do not possess an endogenous ecdysone receptor, thus minimizing off-target effects.[1][2]
Key Advantages:
-
Low Basal Expression: The system exhibits very tight control, with minimal expression of the target gene in the absence of this compound.[1]
-
High Induction Levels: Upon induction, gene expression can be increased by several orders of magnitude, with reports of up to 10,000-fold induction.[1][2]
-
Rapid Response: The induction of gene expression is rapid, with significant increases observed within hours of this compound addition.[4][5]
-
Dose-Dependent Response: The level of gene expression can be fine-tuned by varying the concentration of this compound, allowing for precise control over the amount of protein produced.
-
Reversibility: The system is reversible; removal of this compound leads to a decrease in gene expression.[4][5]
Quantitative Data Summary
The following table summarizes representative quantitative data for the this compound-inducible system based on published literature. Actual results may vary depending on the cell line, experimental conditions, and the specific gene of interest.
| Parameter | Cell Line | Inducer/Concentration | Time Point | Fold Induction | Reference |
| Time Course | Mammalian Cells | This compound (unspecified) | 3 hours | 16-fold | [4][5] |
| Mammalian Cells | This compound (unspecified) | 48 hours | 8,942-fold | [4][5] | |
| Induction Level | CV-1 | This compound (10 µM) | 20 hours | ~20,000-fold | |
| Induction Level | Various | This compound | Not specified | Up to 10,000-fold | [1][2] |
| Induction Level | Transient Assay | Ponasterone A | 20 hours | 1,747-fold | [3] |
| Induction Level | Stable Cell Line | Ponasterone A | 20 hours | 1,030-fold | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
100% Ethanol, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 1 mM stock solution, add 500 µl of 100% ethanol to a vial containing 250 µg of this compound.[6]
-
Vortex thoroughly to ensure the powder is completely dissolved.[6] Note: Do not heat the solution to aid dissolution.[6]
-
Aliquot the 1 mM stock solution into sterile microcentrifuge tubes.
-
Store the stock solution at -20°C for long-term storage. For short-term storage, +4°C is acceptable.[6]
Protocol 2: Transient Co-transfection and Induction in Mammalian Cells
This protocol describes the transient co-transfection of the receptor and response plasmids into a mammalian cell line (e.g., HEK293, CHO, HeLa) grown in a 6-well plate format, followed by induction with this compound and subsequent analysis using a luciferase reporter assay.
Materials:
-
Mammalian cell line of choice
-
Complete growth medium
-
Receptor plasmid (expressing VgEcR and RXR)
-
Response plasmid (containing your gene of interest upstream of the E/GRE and a luciferase reporter gene)
-
Transfection reagent (e.g., Lipofectamine® 2000 or similar)
-
Serum-free medium (for transfection complex formation)
-
This compound stock solution (1 mM)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer (for luciferase assay)
-
Luciferase assay substrate
-
Luminometer
Procedure:
Day 1: Cell Seeding
-
Seed your mammalian cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂.
Day 2: Co-transfection
-
In a sterile tube, dilute the receptor plasmid and the response plasmid in serum-free medium. A 1:1 ratio of the plasmids is a good starting point, with a total of 2.5 µg of DNA per well.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for the time recommended by the manufacturer to allow for complex formation.
-
Aspirate the growth medium from the cells and replace it with fresh, complete medium.
-
Add the transfection complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 24-48 hours.
Day 3 or 4: Induction with this compound
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in complete growth medium to the desired final concentration (e.g., 0.1, 1, 10 µM).
-
Aspirate the medium containing the transfection complexes from the cells.
-
Add the medium containing the appropriate concentration of this compound to the induced wells. For the uninduced control wells, add medium without this compound.
-
Incubate the cells for the desired induction period (e.g., 24, 48 hours).
Day 4 or 5: Luciferase Reporter Assay
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add cell lysis buffer to each well and incubate for the time recommended by the manufacturer to ensure complete cell lysis.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge the lysate to pellet any cell debris.
-
Add a small volume of the cleared lysate to a luminometer tube or a well of a white-walled 96-well plate.
-
Add the luciferase assay substrate.
-
Immediately measure the luminescence using a luminometer.
-
Calculate the fold induction by dividing the luminescence of the this compound-treated samples by the luminescence of the untreated control samples.
Visualizations
Caption: Signaling pathway of the this compound-inducible system.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of apoptosis in HeLa cells via caspase activation by resveratrol and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Improved ecdysone receptor-based inducible gene regulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Muristerone A Protocol for Stable Cell Line Generation: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Muristerone A for the generation and induction of stable mammalian cell lines. This compound, an analog of the insect molting hormone ecdysone, is a highly effective inducer for ecdysone-inducible expression systems. This system offers tight control over the expression of a gene of interest, characterized by low basal expression and high inducibility upon the addition of this compound.
Principle of the Ecdysone-Inducible System
The ecdysone-inducible system relies on the co-expression of two receptor proteins: a modified ecdysone receptor (EcR) and the retinoid X receptor (RXR). In the absence of an ecdysteroid ligand like this compound, the EcR/RXR heterodimer does not bind effectively to the ecdysone response element (EcRE) in the promoter of the target gene, resulting in minimal gene expression. The introduction of this compound triggers a conformational change in the EcR, leading to the formation of a stable EcR/RXR heterodimer. This complex then binds with high affinity to the EcRE, recruiting the transcriptional machinery and initiating robust expression of the downstream gene of interest.
Key Advantages and Considerations
Advantages:
-
Low Basal Expression: The system is tightly controlled, with very low levels of target gene expression in the uninduced state.
-
High Induction Levels: Upon addition of this compound, gene expression can be induced by several orders of magnitude.
-
Dose-Dependent Response: The level of gene expression can be modulated by varying the concentration of this compound.
-
Orthogonality: As ecdysteroids and their receptors are not native to mammalian cells, off-target effects on endogenous genes are minimized.
Considerations:
-
Potential for Off-Target Effects: Although generally considered inert in mammalian cells, this compound and another ecdysone analog, ponasterone A, have been shown to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway in certain hematopoietic cell lines. Researchers should be aware of this potential interaction, especially in studies involving this pathway.
-
Optimization Required: The optimal concentration of this compound and the induction time can vary depending on the cell line and the specific gene of interest, necessitating empirical determination.
Data Presentation
Table 1: Illustrative Dose-Response of this compound on Gene Induction
The following table provides an example of the expected dose-dependent induction of a target gene in a stably transfected cell line. Actual induction levels may vary depending on the cell type, the gene of interest, and the specific expression vector used. A 100-fold induction has been reported with this compound concentrations as low as 100 nM, with induction levels approaching three orders of magnitude at a concentration of 10 µM.
| This compound Concentration (nM) | Fold Induction (Illustrative) |
| 0 | 1 (Basal Level) |
| 1 | 10 - 20 |
| 10 | 50 - 100 |
| 100 | 100 - 500 |
| 1000 | 500 - 1000 |
| 10000 | >1000 |
Table 2: Illustrative Time-Course of Gene Induction with this compound
This table illustrates a typical time course of target gene expression following induction with an optimal concentration of this compound. The induction is generally rapid, with significant expression detectable within hours.
| Time Post-Induction (hours) | Relative Gene Expression Level (Illustrative) |
| 0 | 1 |
| 2 | 25 |
| 4 | 60 |
| 8 | 90 |
| 12 | 100 |
| 24 | 95 |
| 48 | 80 |
Table 3: this compound Cytotoxicity
| Cell Line | IC50 (µM) |
| HEK293 | To be determined empirically |
| HeLa | To be determined empirically |
| CHO | To be determined empirically |
Experimental Protocols
Protocol 1: Generation of a Stable Ecdysone-Inducible Cell Line
This protocol outlines the steps to generate a stable cell line that constitutively expresses the EcR and RXR receptors and contains the inducible expression vector for the gene of interest.
Materials:
-
Mammalian cell line of choice (e.g., HEK293, HeLa, CHO)
-
Complete cell culture medium
-
Expression vector for EcR and RXR (often a single plasmid with a selection marker, e.g., neomycin resistance)
-
Inducible expression vector containing the gene of interest (GOI) downstream of an EcRE-containing promoter (with a different selection marker, e.g., puromycin resistance)
-
Transfection reagent
-
Selection antibiotics (e.g., G418 for neomycin resistance, puromycin)
-
Cloning cylinders or 96-well plates for clonal selection
Methodology:
-
Vector Preparation: Linearize the EcR/RXR expression plasmid and the inducible GOI plasmid using a restriction enzyme that cuts in a non-essential region.
-
Transfection: a. Plate the cells at a density that will result in 70-80% confluency on the day of transfection. b. Co-transfect the cells with the linearized EcR/RXR plasmid and the inducible GOI plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Selection of Stable Transfectants: a. 48 hours post-transfection, begin selection by adding the appropriate concentrations of both selection antibiotics to the culture medium. The optimal antibiotic concentration should be determined beforehand by performing a kill curve on the parental cell line. b. Replace the selection medium every 3-4 days. c. Continue selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.
-
Clonal Isolation and Expansion: a. Isolate individual colonies using cloning cylinders or by limiting dilution in 96-well plates. b. Expand each clone in the presence of the selection antibiotics.
-
Screening of Clones: a. Once the clones have been expanded, screen for the best inducible clones. b. Plate cells from each clone and induce with a range of this compound concentrations (e.g., 0.1 µM to 10 µM). c. After 24-48 hours of induction, assess the expression of the gene of interest by a suitable method (e.g., Western blot, qPCR, or a reporter assay if applicable). d. Select the clone that exhibits the lowest basal expression and the highest induction upon treatment with this compound for further experiments.
-
Cryopreservation: Freeze vials of the selected high-performing clone for future use.
Protocol 2: this compound Induction of Protein Expression
This protocol describes the induction of the target gene in the generated stable cell line.
Materials:
-
Stable ecdysone-inducible cell line
-
Complete cell culture medium containing selection antibiotics
-
This compound stock solution (e.g., 1 mM in ethanol or DMSO)
Methodology:
-
Cell Plating: Plate the stable cells at a desired density for your experiment.
-
Induction: a. Allow the cells to adhere and grow for 24 hours. b. Prepare the induction medium by diluting the this compound stock solution to the predetermined optimal concentration in fresh culture medium. c. Remove the existing medium from the cells and replace it with the induction medium. d. Include a negative control of cells treated with medium containing the vehicle (ethanol or DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired period to allow for the expression of the target protein. The optimal induction time should be determined empirically (e.g., by performing a time-course experiment and analyzing protein expression at different time points).
-
Analysis: Harvest the cells and analyze the expression of the gene of interest using appropriate techniques such as Western blotting, immunofluorescence, or functional assays.
Protocol 3: Determination of this compound Cytotoxicity (IC50)
This protocol uses a standard MTT assay to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental or stable cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: a. Prepare a serial dilution of this compound in culture medium. b. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
Mandatory Visualization
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Gene Induction with Muristerone A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low gene induction with Muristerone A in the ecdysone-inducible expression system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic analog of the insect molting hormone, ecdysone.[1][2][3] It functions as a potent inducer for ecdysone-inducible gene expression systems in mammalian cells.[1][3] This system relies on a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), or its mammalian homolog, the Retinoid X Receptor (RXR).[4][5] In many commercially available systems, a modified ecdysone receptor (VgEcR) is used, which is a fusion protein containing the ligand-binding domain of EcR.[4][5][6] When this compound is added to the cell culture, it binds to the VgEcR/RXR heterodimer, triggering a conformational change that leads to the activation of transcription of the target gene.[5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in 100% ethanol or dimethyl sulfoxide (DMSO). For long-term storage, the stock solution should be kept at -20°C.
Q3: What are the key components of the ecdysone-inducible expression system?
A3: The system consists of two main components, usually delivered on separate plasmids:
-
Receptor Plasmid: This plasmid constitutively expresses the VgEcR and RXR proteins. Often, these two proteins are expressed from a single bicistronic mRNA transcript, which includes an internal ribosome entry site (IRES) to allow for the translation of the second protein (RXR).[4][6]
-
Response Plasmid: This plasmid contains your gene of interest (GOI) downstream of a response element (e.g., E/GRE) and a minimal promoter. The binding of the this compound-activated VgEcR/RXR complex to this response element drives the expression of your GOI.
Q4: Are there any known off-target effects of this compound?
A4: While the ecdysone-inducible system is known for its low basal expression and high inducibility, some studies have reported that this compound and a related compound, Ponasterone A, can potentiate IL-3-dependent activation of the PI 3-kinase/Akt pathway in hematopoietic cells.[1] Researchers should be aware of this potential for off-target effects in specific cell types and signaling pathways.
Troubleshooting Guide for Low Gene Induction
Low or no gene induction is a common issue. This guide provides a step-by-step approach to identify and resolve the problem.
Problem: Low or No Target Gene Expression After this compound Induction
This troubleshooting workflow will guide you through the most common causes of low induction.
Caption: Troubleshooting workflow for low this compound-induced gene expression.
Detailed Troubleshooting Steps & Experimental Protocols
Verify this compound Concentration and Integrity
Possible Cause: The concentration of this compound may be suboptimal, or the compound may have degraded.
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup.
Experimental Protocol: this compound Dose-Response Curve
-
Cell Seeding: Seed your stably transfected cells in a 24-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in your cell culture medium. A common range to test is from 0.01 µM to 10 µM. Include a vehicle-only control (e.g., ethanol or DMSO at the same final concentration as the highest this compound dose).
-
Induction: Replace the medium in each well with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a fixed period, typically 24-48 hours.
-
Analysis: Harvest the cells and analyze the expression of your gene of interest by a suitable method, such as qRT-PCR, Western blot, or an enzymatic assay if your gene of interest is a reporter like luciferase.
-
Data Interpretation: Plot the gene expression level against the this compound concentration to determine the optimal induction concentration.
| Parameter | Recommended Range |
| This compound Concentration | 0.01 µM - 10 µM |
| Incubation Time | 24 - 48 hours |
| Cell Confluency | 70 - 80% |
Optimize Incubation Time
Possible Cause: The incubation time with this compound may not be sufficient for maximal gene induction.
Solution: Perform a time-course experiment to determine the optimal induction duration.
Experimental Protocol: this compound Induction Time-Course
-
Cell Seeding: Seed your cells as described in the dose-response protocol.
-
Induction: Add the optimal concentration of this compound (determined from the dose-response experiment) to the cells.
-
Time Points: Harvest cells at various time points after the addition of this compound. Suggested time points include 0, 4, 8, 12, 24, 48, and 72 hours.
-
Analysis: Analyze the expression of your gene of interest at each time point.
-
Data Interpretation: Plot the gene expression level against the incubation time to identify the time of peak expression.
| Parameter | Recommended Range |
| Time Points (hours) | 0, 4, 8, 12, 24, 48, 72 |
| This compound Concentration | Optimal concentration from dose-response |
Verify Receptor (VgEcR & RXR) Expression
Possible Cause: Low or no expression of the VgEcR and RXR receptor proteins will prevent induction.
Solution: Confirm the expression of both receptor proteins in your cell line.
Experimental Protocol: Verification of Receptor Expression
-
Cell Lysate Preparation: Prepare whole-cell lysates from your stably transfected cell line and a negative control (parental) cell line.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies specific for VgEcR and RXR. If the receptor plasmid includes an epitope tag (e.g., FLAG, HA), use an antibody against the tag.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
qRT-PCR Analysis:
-
Isolate total RNA from your stably transfected and parental cell lines.
-
Perform qRT-PCR using primers specific for VgEcR and RXR transcripts.
-
Normalize the expression to a housekeeping gene.
-
Check Plasmid Integrity and Transfection Efficiency
Possible Cause: The receptor or response plasmid may have been degraded, or the transfection efficiency may be low.
Solution: Verify the integrity of your plasmids and assess the efficiency of your transfection.
Experimental Protocol: Plasmid Integrity and Transfection Verification
-
Plasmid Integrity Check:
-
Run a small amount of your receptor and response plasmids on an agarose gel to check for degradation. You should see a prominent band corresponding to the supercoiled plasmid.
-
Confirm the sequence of the promoter region and your gene of interest in the response plasmid.
-
-
Transfection Efficiency Assessment:
-
Co-transfect a reporter plasmid expressing a fluorescent protein (e.g., GFP, RFP) along with your ecdysone system plasmids.
-
Use fluorescence microscopy or flow cytometry to determine the percentage of transfected cells 24-48 hours post-transfection.
-
If you are creating a stable cell line, ensure that your selection marker (e.g., neomycin resistance) is functional by performing a kill curve to determine the optimal antibiotic concentration.
-
Signaling Pathway and System Overview
The following diagrams illustrate the mechanism of the ecdysone-inducible system and the structure of the expression vectors.
Caption: Mechanism of this compound-induced gene expression.
Caption: Schematic of receptor and response vectors in the ecdysone system.
References
- 1. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pnas.org [pnas.org]
- 4. Bicistronic expression of ecdysone-inducible receptors in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hpst.cz [hpst.cz]
Technical Support Center: Optimizing Muristerone A Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Muristerone A concentration for inducible gene expression systems while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical?
This compound is a synthetic analog of ecdysone, an insect molting hormone. It is commonly used as an inducer for ecdysone-inducible gene expression systems in mammalian cells. The concentration of this compound is critical because it directly influences the level of transgene expression. While a certain concentration is required to activate the system, excessive concentrations can lead to off-target effects and cytotoxicity, compromising experimental results.
Q2: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary significantly depending on the cell line, the specific ecdysone receptor-based system used, and the desired level of gene expression. Generally, concentrations in the range of 0.1 to 10 µM are used. However, it is crucial to determine the optimal concentration for your specific experimental setup empirically.
Q3: What are the known cytotoxic effects of this compound?
While ecdysteroids are generally considered to have low toxicity in mammalian cells, high concentrations of this compound and its analogs like Ponasterone A can interfere with cellular processes. For instance, they have been shown to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway, which can affect cell growth and survival[1].
Q4: How can I determine the optimal this compound concentration for my experiment?
The optimal concentration is one that provides robust gene induction with minimal impact on cell viability. This is best determined by performing a dose-response experiment where a range of this compound concentrations are tested for both gene expression levels and cytotoxicity.
Q5: What are common methods to assess cytotoxicity?
Several in vitro methods can be used to measure cytotoxicity, including:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up.
-
Apoptosis Assays: These assays detect markers of programmed cell death, such as caspase activation or DNA fragmentation.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no gene induction | - this compound concentration is too low.- The ecdysone receptor system is not functioning correctly in the cell line.- Cells are not sensitive to this compound. | - Increase the concentration of this compound in a stepwise manner.- Verify the integrity of your expression vectors and the stability of your cell line.- Consider using a different ecdysone analog, such as Ponasterone A. |
| High cell death or morphological changes | - this compound concentration is too high, leading to cytotoxicity.- The solvent for this compound (e.g., DMSO) is at a toxic concentration.- The expressed protein of interest is itself toxic to the cells. | - Perform a dose-response curve to determine the IC50 value and use a concentration well below this.- Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.5% for DMSO).- Include a control with an uninduced vector expressing a non-toxic reporter gene (e.g., GFP) to differentiate between inducer and protein toxicity. |
| High background gene expression (leaky expression) | - The ecdysone-inducible system has some basal activity in the absence of the inducer. | - Use a lower sensitivity ecdysone receptor or a system with a tighter regulation.- Reduce the amount of expression plasmid used for transfection. |
| Variability in gene expression between experiments | - Inconsistent this compound concentration.- Differences in cell density or health at the time of induction.- Variation in incubation time. | - Prepare a fresh stock solution of this compound and use a consistent dilution scheme.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase before induction.- Maintain a consistent induction period across all experiments. |
Data Presentation: Determining Optimal this compound Concentration
As specific IC50 values for this compound are not widely published and are highly cell-type dependent, it is essential to perform a dose-response analysis for your specific cell line. Below is a template for how to structure the data you collect.
Table 1: Example Data from a Dose-Response Experiment in HEK293 Cells
| This compound (µM) | Relative Gene Expression (Fold Change) | Cell Viability (%) |
| 0 (Control) | 1.0 | 100 |
| 0.1 | 5.2 | 98 |
| 0.5 | 15.8 | 95 |
| 1.0 | 25.3 | 92 |
| 2.5 | 30.1 | 85 |
| 5.0 | 32.5 | 70 |
| 10.0 | 33.0 | 55 |
| 20.0 | 31.8 | 30 |
Note: This is example data. You will need to generate this data for your specific cell line and reporter gene.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that provides maximal gene induction with minimal cytotoxicity.
Materials:
-
Your cell line of interest stably or transiently expressing the ecdysone-inducible system.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM.
-
Include a "no this compound" control and a "vehicle" (e.g., DMSO) control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired induction period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 4-18 hours at 37°C in a humidified chamber.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Parallel plates should be set up to measure the induction of your gene of interest (e.g., by qPCR, Western blot, or reporter assay).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability and gene expression levels against the this compound concentration to determine the optimal concentration range.
-
Visualizations
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: this compound may potentiate the PI3K/Akt signaling pathway.
References
Muristerone A stability in cell culture media over time
This technical support center provides guidance on the stability of Muristerone A in cell culture media and troubleshooting for ecdysone-inducible expression systems.
Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound in standard cell culture media like DMEM or RPMI-1640?
Currently, there is a lack of specific quantitative data in the public domain regarding the half-life and degradation rate of this compound in commonly used cell culture media. The stability of a compound in solution can be influenced by several factors including temperature, light exposure, pH of the medium, and the presence of other components in the medium[1].
Given that this compound is a polyhydroxylated steroid, it is soluble in aqueous mediums[1]. However, without specific stability studies, it is recommended to prepare fresh solutions of this compound for each experiment or to conduct an in-house stability assessment to ensure consistent and reproducible results in your experiments.
Q2: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in an organic solvent such as 100% ethanol or DMSO. It is advisable to store these stock solutions at -20°C for long-term use. When preparing aqueous solutions for cell culture, it is recommended to first dissolve this compound in ethanol and then dilute it with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day[2][3].
Q3: Are there any known off-target effects of this compound in mammalian cells?
Yes, researchers should be aware of potential off-target effects. For instance, it has been reported that this compound and another ecdysone analog, ponasterone A, can alter cytokine signaling pathways in mammalian cells. Specifically, they have been shown to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway in a pro-B cell line, which could interfere with cell growth and survival[4]. It is crucial to include appropriate vehicle controls in experiments to distinguish the effects of this compound from the intended gene induction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no gene induction | Degradation of this compound: The compound may have degraded in the cell culture medium over the course of the experiment. | Prepare fresh this compound working solutions for each experiment. Consider performing a time-course experiment to determine the optimal induction time. It is also advisable to perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below). |
| Suboptimal concentration of this compound: The concentration used may be too low for efficient induction in your cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and promoter construct. | |
| Issues with the inducible cell line: The expression of the ecdysone receptor (EcR) and its heterodimeric partner RXR may be low or lost over passages. | Verify the expression of EcR and RXR in your cell line using methods like Western blotting or qPCR. It is recommended to use cells with a low passage number for experiments. | |
| High background expression (leaky expression) | Hypersensitivity of the cell line: Some cell lines may be highly sensitive to even trace amounts of this compound. | Titrate down the concentration of this compound to the lowest effective level. Ensure that there is no cross-contamination of this compound in your incubator or cell culture reagents. |
| Promoter leakiness: The minimal promoter used in the expression vector might have some basal activity in your cell line. | This is inherent to the promoter system. If problematic, consider re-cloning your gene of interest into a vector with a tighter promoter. | |
| Inconsistent results between experiments | Variability in this compound activity: This could be due to degradation of the stock solution or working solutions. | Aliquot your this compound stock solution to avoid repeated freeze-thaw cycles. Always prepare fresh working solutions from a trusted stock. Perform a stability study to understand its behavior in your system. |
| Cell culture variability: Factors such as cell density, passage number, and serum lot can affect the outcome of inducible expression. | Maintain consistent cell culture practices. Use a single lot of serum for a series of experiments and always use cells within a defined passage number range. |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium. The primary analytical method suggested is High-Performance Liquid Chromatography (HPLC), which can quantify the amount of intact this compound over time.
Objective: To determine the degradation rate and half-life of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as for regular experiments (e.g., with FBS, antibiotics)
-
Sterile, conical tubes (50 mL)
-
Incubator set at 37°C and 5% CO2
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 100% ethanol at a concentration of 1 mg/mL.
-
Spike the cell culture medium with the this compound stock solution to a final concentration relevant to your experiments (e.g., 1-10 µM). Prepare a sufficient volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into several sterile conical tubes, one for each time point.
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from the incubator.
-
Immediately store the collected sample at -80°C to halt any further degradation until HPLC analysis. The T=0 sample should be frozen immediately after preparation.
-
-
HPLC Analysis:
-
Thaw the samples and centrifuge to remove any precipitates.
-
Analyze the supernatant by HPLC. The specific HPLC method (e.g., mobile phase composition, gradient, flow rate, and detection wavelength) will need to be optimized for this compound. A UV detector set around 242 nm, the λmax for ecdysteroids, is a good starting point[2].
-
Generate a standard curve using known concentrations of freshly prepared this compound to quantify the concentration in the experimental samples.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and the half-life (t½) of this compound in the cell culture medium under your experimental conditions.
-
Data Presentation:
The quantitative data from the stability study can be summarized in the following tables:
Table 1: Concentration of this compound Over Time in Cell Culture Medium
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | [Initial Concentration] | 100% |
| 2 | [Concentration at 2h] | [% Remaining] |
| 4 | [Concentration at 4h] | [% Remaining] |
| 8 | [Concentration at 8h] | [% Remaining] |
| 12 | [Concentration at 12h] | [% Remaining] |
| 24 | [Concentration at 24h] | [% Remaining] |
| 48 | [Concentration at 48h] | [% Remaining] |
| 72 | [Concentration at 72h] | [% Remaining] |
Table 2: Calculated Stability Parameters for this compound
| Parameter | Value |
| Half-life (t½) in hours | [Calculated Half-life] |
| Degradation Rate Constant (k) | [Calculated Rate Constant] |
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
- 1. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Muristerone A Induction System
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Muristerone A-inducible gene expression system.
Frequently Asked Questions (FAQs)
Q1: What is the this compound-inducible system and how does it work?
The this compound-inducible system is a powerful tool for controlling gene expression in mammalian cells. It is a type of ecdysone-inducible system, which relies on components from the insect molting pathway. The system consists of a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR). In the absence of an inducer, the EcR/RXR complex can act as a transcriptional repressor. When this compound, a potent analog of the insect hormone ecdysone, is introduced, it binds to the EcR, causing a conformational change. This change leads to the recruitment of coactivators and the initiation of transcription of the target gene, which is placed under the control of an ecdysone-responsive promoter. A key advantage of this system is its typically low basal expression and high inducibility.[1][2]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of your this compound stock solution are critical for reproducible results.
-
Reconstitution: this compound is typically supplied as a powder and should be dissolved in 100% ethanol to create a stock solution. For example, to prepare an approximately 1 mM stock solution, you can dissolve 250 µg of this compound in 500 µl of 100% ethanol. Vortex the solution to ensure it is fully dissolved. Do not heat the solution.
-
Storage: The powder form of this compound is stable for years when stored at -20°C. Once reconstituted, the stock solution should be stored at 4°C for short-term use or at -20°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the stability of this compound in cell culture medium?
The stability of this compound in cell culture medium at 37°C is a critical factor for designing induction experiments. While specific degradation kinetics in common media like DMEM or RPMI-1640 are not extensively published, ecdysteroids, in general, are relatively stable in aqueous solutions. However, for long-term experiments, it is advisable to replenish the medium with fresh this compound every 48-72 hours to ensure a consistent effective concentration.
Troubleshooting Guide
This guide addresses common cell line-specific issues encountered during this compound induction experiments.
Problem 1: Low or No Gene Induction
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | The optimal concentration of this compound is cell line-dependent. Perform a dose-response curve to determine the ideal concentration for your specific cell line. Start with a range of 0.1 µM to 10 µM. |
| Insufficient Induction Time | The kinetics of induction can vary. Conduct a time-course experiment to identify the optimal induction period. Analyze target gene expression at several time points (e.g., 6, 12, 24, 48, and 72 hours) after adding this compound. |
| Inefficient Transfection/Transduction | Ensure high efficiency of plasmid transfection or viral transduction of the ecdysone receptor and response plasmids. Optimize your transfection/transduction protocol for the specific cell line being used. |
| Poor Expression of Receptor Components | Verify the expression of both the ecdysone receptor (EcR) and retinoid X receptor (RXR) components in your cell line using methods like Western blotting or qPCR. |
| Degraded this compound | Prepare fresh stock solutions of this compound and store them properly in aliquots at -20°C. Avoid repeated freeze-thaw cycles. |
| Cell Line-Specific Resistance | Some cell lines may be inherently less responsive to this compound. This could be due to differences in cellular uptake, metabolism, or endogenous signaling pathways that interfere with the induction machinery. If possible, test the system in a different cell line known to be responsive. |
Problem 2: High Background (Leaky) Expression
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Basal Activity of the Promoter | The choice of the minimal promoter in the response plasmid is crucial. Some promoters may have higher basal activity in certain cell lines. Consider using a response plasmid with a more tightly controlled minimal promoter. |
| Integration Site of the Transgene | In stable cell lines, the site of transgene integration into the host genome can influence basal expression. This "position effect" can be mitigated by screening multiple independent clones to find one with low background expression. |
| High Copy Number of the Response Plasmid | A high copy number of the response plasmid can lead to increased leaky expression. If possible, try to reduce the amount of response plasmid used during transfection for the generation of stable cell lines. |
| Intrinsic Properties of the Gene of Interest | Some genes of interest may have cryptic promoter elements that can lead to inducer-independent expression. This is a more challenging issue to resolve and may require redesigning the expression cassette. |
Problem 3: Cell Viability Issues (Cytotoxicity)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| This compound Concentration is Too High | Although generally considered to have low cytotoxicity, very high concentrations of this compound may be toxic to some sensitive cell lines. Perform a cytotoxicity assay (e.g., MTT or trypan blue exclusion) to determine the IC50 of this compound for your specific cell line and use a concentration well below this value for induction. |
| Off-Target Effects of this compound | This compound can have unexpected, cell line-specific effects. For example, in the pro-B cell line Ba/F3, this compound has been shown to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway, which can interfere with cell growth and survival.[3] If you observe unexpected changes in cell behavior, consider investigating potential off-target effects on relevant signaling pathways in your cell line. |
| Toxicity of the Induced Gene Product | The protein you are inducing may be toxic to the cells. To address this, you can try to lower the concentration of this compound to reduce the expression level of the toxic protein or perform a shorter induction time. |
| Solvent Toxicity | The ethanol used to dissolve this compound can be toxic to cells at high concentrations. Ensure that the final concentration of ethanol in your cell culture medium is well below 0.1%. |
Quantitative Data Summary
Table 1: Recommended this compound Concentration and Induction Time for Common Cell Lines
Note: The optimal conditions are highly dependent on the specific experimental setup, including the expression vector, the gene of interest, and the cell line passage number. The following are general starting recommendations. Empirical optimization is strongly advised.
| Cell Line | Recommended Starting Concentration | Recommended Induction Time |
| HeLa | 1 - 5 µM | 24 - 48 hours |
| CHO | 0.5 - 2 µM | 24 - 72 hours |
| HEK293 | 0.1 - 1 µM | 12 - 48 hours |
| Jurkat | 1 - 10 µM | 24 - 48 hours |
Table 2: Reported Cytotoxicity (IC50) of this compound in Various Cell Lines
Note: Data on the direct IC50 values of this compound across a wide range of cell lines is limited in publicly available literature. The following are estimated ranges based on concentrations used in published studies without reported cytotoxicity. It is crucial to determine the IC50 empirically for your specific cell line and experimental conditions.
| Cell Line | Estimated IC50 Range (µM) |
| HeLa | > 10 |
| CHO | > 10 |
| HEK293 | > 10 |
| Jurkat | > 10 |
| Ba/F3 | > 10[3] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response)
-
Cell Seeding: Seed your stably transfected cells in a 24-well plate at a density that will not lead to over-confluence during the experiment.
-
Preparation of this compound Dilutions: Prepare a series of this compound dilutions in your complete cell culture medium. A typical range would be from 0.01 µM to 10 µM (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µM).
-
Induction: Replace the existing medium in each well with the medium containing the different concentrations of this compound. Include a "no inducer" control (0 µM).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
Analysis: Harvest the cells and analyze the expression of your gene of interest using a suitable method (e.g., qPCR for mRNA levels or Western blot/flow cytometry for protein levels).
-
Data Interpretation: Plot the gene expression levels against the this compound concentration to determine the optimal concentration that gives the maximal induction with minimal cytotoxicity.
Protocol 2: Determining the Optimal Induction Time (Time-Course)
-
Cell Seeding: Seed your cells in multiple wells or plates.
-
Induction: Add the optimal concentration of this compound (determined from the dose-response experiment) to the culture medium.
-
Time Points: Harvest cells at various time points after induction (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Analysis: Analyze the expression of your gene of interest at each time point.
-
Data Interpretation: Plot the gene expression levels against time to identify the point of maximum induction.
Visualizations
Caption: this compound induction signaling pathway.
Caption: A logical workflow for troubleshooting this compound induction experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Muristerone A and Ecdysone-Inducible Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Muristerone A in ecdysone-inducible gene expression systems. Our goal is to help you mitigate off-target effects and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound.
Q1: I'm observing unexpected changes in cell growth, survival, or signaling pathways that are independent of my gene of interest after inducing with this compound. What could be the cause?
A1: this compound, and its analog Ponasterone A, have been shown to have off-target effects, most notably the potentiation of the PI 3-kinase/Akt signaling pathway.[1] This can interfere with normal cellular processes, especially in hematopoietic and other sensitive cell lines. It is crucial to perform appropriate controls to distinguish the effects of your gene of interest from these off-target effects.
Q2: At what concentration do the off-target effects of this compound become significant?
A2: The concentration at which off-target effects become significant can be cell-type dependent. It is recommended to perform a dose-response curve to determine the optimal concentration of this compound that provides robust induction of your target gene with minimal off-target pathway activation. The table below summarizes known effective and off-target concentrations.
Q3: How can I detect if this compound is activating the PI3K/Akt pathway in my cells?
A3: The most common method to detect PI3K/Akt pathway activation is to perform a Western blot to measure the phosphorylation of Akt at Serine 473 (p-Akt Ser473). An increase in the ratio of phosphorylated Akt to total Akt indicates pathway activation. A detailed protocol for this experiment is provided in the "Experimental Protocols" section.
Q4: My inducible system shows high basal expression (leaky expression) even without this compound. What can I do?
A4: Leaky expression is a common issue with inducible systems. Here are a few troubleshooting steps:
-
Reduce the amount of expression plasmid used for transfection: A lower plasmid concentration can sometimes reduce basal expression.
-
Screen more clones: If you are generating a stable cell line, screen a larger number of clones to find one with low basal expression and high inducibility.
-
Use a tetracycline-free serum: Some lots of fetal bovine serum (FBS) can contain tetracycline or its derivatives, which can cause low-level induction in some systems. Using a tetracycline-screened FBS is recommended.
-
Consider a more tightly regulated system: If leakiness persists, you may need to consider alternative inducible systems known for tighter regulation.
Q5: I'm not seeing any or very low induction of my gene of interest after adding this compound. What should I check?
A5: Low or no induction can be due to several factors:
-
This compound degradation: Ensure your this compound stock solution is fresh and has been stored properly (typically at -20°C in a non-polar solvent like ethanol). Repeated freeze-thaw cycles should be avoided.
-
Suboptimal concentration: Perform a dose-response experiment to find the optimal induction concentration for your specific cell line and plasmid construct.
-
Plasmid integrity: Verify the integrity of your expression vector and the sequence of your gene of interest.
-
Cell line issues: Ensure that the cell line you are using is responsive to the ecdysone-inducible system. Some cell types may have lower expression of the necessary receptor components (EcR and RXR).
-
Time course: The kinetics of induction can vary. Perform a time-course experiment to determine the optimal induction time.
Data Presentation: this compound Concentration and Effects
| Inducer | Effective Concentration for Gene Induction | Concentration Associated with Off-Target PI3K/Akt Activation | Cell Type | Reference |
| This compound | 1-10 µM | 1-10 µM and above | Ba/F3 (pro-B cell line) | [1] |
| Ponasterone A | 1-10 µM | 1-10 µM and above | Ba/F3 (pro-B cell line) | [1] |
Note: The effective concentration for gene induction and the concentration at which off-target effects are observed can overlap. It is critical to empirically determine the optimal concentration for your specific experimental system.
Experimental Protocols
Protocol: Western Blot for Phospho-Akt (Ser473) and Total Akt
This protocol is designed to assess the off-target activation of the PI3K/Akt signaling pathway by this compound.
1. Cell Lysis
-
Culture your cells to the desired confluency.
-
Treat cells with your experimental conditions (e.g., vehicle control, this compound at various concentrations, positive control for Akt activation like insulin or EGF).
-
Wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
After imaging, strip the membrane (if necessary) and re-probe with a primary antibody against total Akt to normalize for protein loading.
3. Data Analysis
-
Quantify the band intensities for both phospho-Akt and total Akt using densitometry software.
-
Calculate the ratio of phospho-Akt to total Akt for each sample.
-
Compare the ratios across different treatment conditions to determine the effect of this compound on Akt phosphorylation.
Mandatory Visualizations
Signaling Pathway of this compound On-Target and Off-Target Effects
Caption: On-target vs. off-target signaling of this compound.
Experimental Workflow for Troubleshooting Off-Target Effects
Caption: Workflow for troubleshooting this compound off-target effects.
Logical Relationship for Selecting an Inducer
Caption: Decision guide for selecting an appropriate ecdysone analog.
References
Muristerone A Induction Time Course Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Muristerone A-inducible gene expression systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent analog of the insect steroid hormone ecdysone. It is used to activate engineered ecdysone receptor (EcR)-based inducible gene expression systems in mammalian cells. The system relies on a heterodimeric receptor complex consisting of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). When this compound binds to this complex, it triggers a conformational change that leads to the recruitment of transcriptional coactivators and subsequent induction of the target gene promoter.
Q2: What are the key components of the this compound-inducible system?
The core components are:
-
Ecdysone Receptor (EcR): A nuclear receptor that binds this compound.
-
Ultraspiracle (USP) or Retinoid X Receptor (RXR): The heterodimeric partner of EcR. In mammalian systems, RXR is often used as the partner for a modified EcR.
-
Ecdysone Response Element (EcRE): A specific DNA sequence placed upstream of the gene of interest that the activated EcR/RXR heterodimer binds to.
-
This compound: The small molecule inducer that activates the system.
Q3: What is the recommended concentration range for this compound?
The optimal concentration of this compound can vary depending on the cell line and the specific construct used. However, a general starting point is between 100 nM and 10 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How long does it take to see a response after this compound induction?
The induction of gene expression can be detected as early as 3 hours after the addition of this compound, with maximal expression levels typically observed between 20 and 48 hours. A time-course experiment is recommended to determine the peak expression time for your gene of interest.
Q5: Are there any known off-target effects of this compound?
Yes. This compound and a similar inducer, ponasterone A, have been shown to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway in certain mammalian cells[1]. This is an important consideration, especially in studies involving cell growth, survival, or metabolism. It is advisable to include appropriate controls to account for any potential off-target effects.
Data Presentation
Table 1: this compound Dose-Response Optimization
| Concentration | Level of Induction | Notes |
| 1-10 nM | Low to moderate | May be sufficient for some applications with minimal off-target effects. |
| 10-100 nM | Moderate to high | A good starting range for many cell lines. 100-fold induction has been observed at 100 nM[2]. |
| 100 nM - 1 µM | High | Often used for robust induction. |
| 1-10 µM | Maximal | Maximal induction effects are often seen in this range[2]. |
Table 2: this compound Induction Time Course
| Time Point | Expected Level of Expression | Notes |
| 0-3 hours | Low to none | Induction begins within this timeframe. |
| 3-8 hours | Moderate | A significant increase in expression is typically observed. 100-fold induction has been seen in 3 hours, and 1000-fold in 8 hours[2]. |
| 8-24 hours | High to Maximal | Expression levels continue to rise, often peaking around 20 hours[2]. |
| 24-48 hours | Sustained to declining | Expression may remain high or begin to decline depending on the stability of the induced protein and mRNA. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound Induction
-
Cell Seeding: Plate your cells at a density that will not lead to over-confluence during the experiment.
-
Preparation of this compound dilutions: Prepare a series of this compound dilutions in your cell culture medium. A common range to test is 0, 1, 10, 100, 1000, and 10000 nM.
-
Induction: The following day, replace the medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 24 hours).
-
Analysis: Harvest the cells and analyze the expression of your gene of interest using a suitable method (e.g., qPCR, Western blot, or a reporter assay).
-
Data Interpretation: Plot the level of gene expression against the concentration of this compound to determine the optimal induction concentration.
Protocol 2: Time-Course Experiment for this compound Induction
-
Cell Seeding: Plate your cells in multiple wells or plates.
-
Induction: The next day, replace the medium with fresh medium containing the optimal concentration of this compound (determined from the dose-response experiment).
-
Time Points: Harvest the cells at various time points after induction (e.g., 0, 3, 6, 12, 24, and 48 hours).
-
Analysis: Analyze the expression of your gene of interest at each time point.
-
Data Interpretation: Plot the level of gene expression against time to determine the time of peak expression.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no induction | Suboptimal this compound concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Inefficient transfection/transduction: The cells may not have been efficiently transfected or transduced with the ecdysone receptor and response plasmids. | Optimize your transfection/transduction protocol. Use a positive control to verify efficiency. | |
| Problem with the cell line: Some cell lines may not be suitable for the ecdysone-inducible system. | Test the system in a different cell line known to be responsive. | |
| Degradation of this compound: this compound may be unstable in the culture medium over long incubation times. | Replenish the medium with fresh this compound every 24-48 hours for longer experiments. | |
| High background expression | Leaky promoter: The promoter in the response plasmid may have some basal activity in the absence of the inducer. | Use a response plasmid with a tighter promoter or a lower copy number. |
| High concentration of receptor plasmid: Too much EcR/RXR may lead to ligand-independent activation. | Optimize the ratio of the receptor and response plasmids during transfection. | |
| Cell toxicity/death | High concentration of this compound: Although generally considered non-toxic to mammalian cells, very high concentrations may have cytotoxic effects. | Determine the cytotoxic concentration of this compound for your cell line using a cell viability assay (e.g., MTT assay). |
| Toxicity of the induced gene product: The protein you are expressing may be toxic to the cells. | Use a lower concentration of this compound for a lower level of induction. Perform a time-course experiment to find a window where the protein is expressed before significant cell death occurs. | |
| Off-target effects: As mentioned, this compound can affect signaling pathways like PI 3-kinase/Akt[1]. | Include appropriate vehicle controls and consider if the observed phenotype could be due to these off-target effects. | |
| Variability in results | Inconsistent cell density: The confluency of the cells at the time of induction can affect the outcome. | Ensure that you seed the cells at a consistent density for all experiments. |
| Inconsistent this compound preparation: Improperly stored or prepared this compound can lead to variable results. | Store this compound stock solutions at -20°C and protect from light. Prepare fresh dilutions for each experiment. |
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Induction Workflow
References
High background gene expression with ecdysone inducible system
Welcome to the technical support center for the ecdysone-inducible gene expression system. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a primary focus on mitigating high background gene expression.
Troubleshooting Guide: High Background Gene Expression
High background, or "leaky," expression in the absence of an inducer is a common challenge with inducible systems. This guide provides a step-by-step approach to identify and resolve the root causes of this issue.
Initial Assessment of Background Expression
The first step is to quantify the level of background expression in your system. A commonly used method is the dual-luciferase reporter assay, which allows for normalization of expression levels.
Experimental Protocol: Dual-Luciferase® Reporter Assay
This protocol is adapted for a 24-well plate format.
Materials:
-
Transfected cells in a 24-well plate
-
Phosphate-Buffered Saline (PBS)
-
1X Cell Lysis Buffer
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Luminometer
Procedure:
-
Cell Lysis:
-
Aspirate the cell culture medium and wash the cells twice with PBS.
-
Add an appropriate volume of 1X Cell Lysis Buffer to each well (e.g., 100 µL for a 24-well plate).
-
Incubate at room temperature for 5 minutes with gentle shaking.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 2 minutes at room temperature and collect the supernatant.[1]
-
-
Firefly Luciferase Activity Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (pre-equilibrated to room temperature) to a luminometer tube or a well of a black microplate.
-
Carefully add 20 µL of the cell lysate to the tube/well.
-
Mix quickly and immediately measure the firefly luciferase activity in the luminometer.
-
-
Renilla Luciferase Activity Measurement:
-
To the same tube/well, add 100 µL of Stop & Glo® Reagent.
-
Mix rapidly and immediately measure the Renilla luciferase activity.[2]
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Compare the normalized luciferase activity of uninduced samples to induced samples to determine the fold induction and the level of basal expression.
-
Troubleshooting Workflow
If the initial assessment reveals high background expression, follow this workflow to systematically address the potential causes.
References
Technical Support Center: Troubleshooting Inconsistent Results with Muristerone A Induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during gene induction experiments using Muristerone A. This resource is intended for researchers, scientists, and drug development professionals utilizing the ecdysone-inducible expression system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic analog of the insect steroid hormone ecdysone. It functions as a potent activator of the ecdysone receptor (EcR), a key component of the ecdysone-inducible gene expression system. In this system, the target gene is placed under the control of a response element that is recognized by a heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP). The introduction of this compound induces a conformational change in the EcR-USP complex, leading to the recruitment of transcriptional co-activators and subsequent expression of the target gene.
Q2: What is the optimal concentration of this compound for induction?
The optimal concentration of this compound can vary significantly between different cell lines and even different clones of the same cell line. It is crucial to perform a dose-response experiment (kill curve) to determine the ideal concentration for your specific system. Generally, concentrations ranging from 0.1 µM to 10 µM are used. Using a concentration that is too low will result in suboptimal induction, while an excessively high concentration can lead to off-target effects or cytotoxicity.
Q3: How long should I incubate my cells with this compound?
The induction time required to achieve maximal expression of the target gene is dependent on the gene itself, the promoter used, and the cell line. A time-course experiment is recommended to determine the optimal induction period. Significant induction can be observed as early as 3 hours, with peak expression often occurring between 24 and 48 hours.
Q4: Can I reuse this compound solutions?
It is recommended to prepare fresh this compound solutions for each experiment. The stability of this compound in cell culture media over extended periods can be a source of variability. If stock solutions are prepared, they should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Are there any known off-target effects of this compound?
While the ecdysone-inducible system is designed to be specific, some studies have reported that this compound and its analog, ponasterone A, can have unexpected effects on certain cellular signaling pathways. For instance, in hematopoietic cells, these inducers were found to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway. It is important to include appropriate controls in your experiments to account for any potential off-target effects.
Troubleshooting Guides
Issue 1: Low or No Gene Induction
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line. See the "Protocol for Optimizing this compound Concentration" section below. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the peak expression time for your gene of interest. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Ensure proper storage of stock solutions (-20°C or -80°C in aliquots). |
| Low Ecdysone Receptor (EcR) Expression | Verify the expression of the EcR and USP/RXR in your stable cell line using methods like Western blotting or qRT-PCR. If expression is low, you may need to re-select clones with higher receptor expression. |
| Cell Line Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use low-passage cells for your experiments and maintain a consistent passage number across all experiments. |
| Serum Interference | Some components in fetal bovine serum (FBS) may interfere with the activity of this compound. Try reducing the serum concentration or using a different batch of serum. If possible, test induction in serum-free media. |
| Incorrect Plasmid Construction | Sequence your expression vector to confirm that the gene of interest and the ecdysone response element are correctly cloned. |
Issue 2: High Background (Leaky) Expression
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Promoter Leakiness | The minimal promoter upstream of your gene of interest may have some basal activity. This is a known characteristic of some inducible systems. |
| This compound Contamination | Ensure that your cell culture medium and supplements are free from any residual this compound or other ecdysteroids. |
| High Receptor Expression | Very high levels of EcR and USP/RXR expression can sometimes lead to ligand-independent activation. If background is a major issue, you may need to select a clone with lower receptor expression. |
| Cellular Stress | Stressed cells can sometimes exhibit aberrant gene expression. Ensure your cells are healthy and growing optimally before induction. |
Issue 3: Inconsistent Induction Between Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Variability in this compound Aliquots | Prepare a large stock solution of this compound and aliquot it into single-use tubes to ensure consistency between experiments. |
| Differences in Cell Density | Plate cells at a consistent density for all experiments, as confluency can affect transfection efficiency and cellular responses to stimuli. |
| Inconsistent Cell Passage Number | As mentioned previously, use cells within a narrow passage number range to minimize variability. |
| Lot-to-Lot Variability of Serum | Different lots of FBS can have varying compositions. If you observe a sudden change in induction efficiency, test a new lot of serum. |
| Variability in Transfection Efficiency (for transient systems) | Use a consistent transfection protocol and include a co-transfected reporter (e.g., a fluorescent protein) to monitor and normalize for transfection efficiency. |
Data Presentation: Example of Inconsistent Induction
The following table illustrates hypothetical data from a luciferase reporter assay demonstrating variability in this compound induction. This highlights the importance of proper controls and optimization.
| Experiment | This compound (µM) | Cell Line | Passage Number | Luciferase Activity (RLU) | Fold Induction |
| 1 | 0 | HEK293-EcR | 10 | 1,500 | - |
| 1 | 1 | HEK293-EcR | 10 | 150,000 | 100 |
| 2 | 0 | HEK293-EcR | 10 | 2,000 | - |
| 2 | 1 | HEK293-EcR | 10 | 120,000 | 60 |
| 3 | 0 | HEK293-EcR | 25 | 3,500 | - |
| 3 | 1 | HEK293-EcR | 25 | 90,000 | 25.7 |
| 4 | 0 | CHO-EcR | 12 | 800 | - |
| 4 | 1 | CHO-EcR | 12 | 200,000 | 250 |
Experimental Protocols
Protocol for Optimizing this compound Concentration (Dose-Response Curve)
This protocol is adapted from a standard antibiotic kill curve method to determine the optimal concentration of this compound for inducing your gene of interest.
-
Cell Plating: Seed your stable cell line in a 24-well plate at a density that will result in 50-70% confluency on the day of induction.
-
Prepare this compound Dilutions: Prepare a series of this compound concentrations in your complete cell culture medium. A typical range to test would be 0, 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µM.
-
Induction: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no treatment" control.
-
Incubation: Incubate the cells for the desired induction period (e.g., 24 or 48 hours).
-
Assay: Harvest the cells and measure the expression of your target gene using an appropriate method (e.g., qRT-PCR, Western blot, or a reporter assay like luciferase).
-
Data Analysis: Plot the gene expression level against the this compound concentration to determine the concentration that gives the maximal induction with the lowest background.
Mandatory Visualizations
Ecdysone-Inducible Gene Expression Pathway
Technical Support Center: Optimizing Muristerone A Induction
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the dynamic range of the Muristerone A-inducible gene expression system.
Troubleshooting Guide
Achieving a high dynamic range, characterized by low basal expression and high induction levels, is critical for the successful application of the this compound system. This guide addresses the most common challenges encountered during its implementation.
High Basal Expression (Leaky Gene Expression)
Elevated expression of the gene of interest in the absence of this compound can obscure the true induced effect and lead to toxicity if the expressed protein is harmful to the cells.
| Cause | Solution |
| Suboptimal Inducer Concentration | Perform a dose-response curve to identify the lowest this compound concentration that yields maximal induction with minimal background. |
| High Copy Number of Response Plasmid | For transient transfections, reduce the amount of the response plasmid DNA. In the case of stable cell lines, it is crucial to screen multiple clones to identify those with inherently low basal expression. |
| Genomic Integration Site | The chromosomal location of the integrated response element can significantly impact the basal activity of the minimal promoter. For stable cell lines, screening a panel of clones is the most effective strategy to mitigate this "position effect." |
| Cell Line-Specific Promoter Activity | The minimal promoter within the response vector may exhibit varying levels of basal activity across different cell types. If leakiness persists, consider testing the system in an alternative cell line. |
| Insufficient Repressor Levels | Ensure adequate and stable expression of the ecdysone receptor (EcR) and retinoid X receptor (RXR) proteins, which form the functional repressor complex in the absence of the inducer. |
Low or No Induction
Insufficient induction of the target gene upon the addition of this compound can compromise the experimental window and the ability to observe a clear phenotype.
| Cause | Solution |
| Inadequate this compound Concentration | A thorough dose-response analysis is essential to determine the optimal this compound concentration for your specific cell line and expression construct. Effective concentrations typically range from 0.1 to 10 µM. |
| Insufficient EcR and RXR Expression | Confirm the expression levels of the VgEcR and RXR proteins using methods such as Western blotting. Low receptor levels can be addressed by using a stronger promoter for the receptor plasmid or by selecting stable clones with higher receptor expression. |
| This compound Degradation | This compound is sensitive to light and can degrade with multiple freeze-thaw cycles. It is recommended to prepare single-use aliquots and store them at -20°C or lower, protected from light. |
| Response Plasmid Integrity | Verify the sequence of the ecdysone response element (EcRE) in your plasmid to confirm its integrity and rule out any mutations that could impair binding of the receptor complex. |
| Cell-Type Specific Factors | The efficiency of the this compound-inducible system can be influenced by the cellular context. If feasible, testing the system in a different, well-characterized cell line can help diagnose cell-type-specific issues. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound-inducible system?
A1: This system is engineered based on the insect molting hormone, ecdysone. It employs a modified ecdysone receptor (VgEcR) and its heterodimeric partner, the retinoid X receptor (RXR). In the presence of an ecdysone analog like this compound, VgEcR and RXR form a complex that binds to a specific DNA sequence, the ecdysone response element (EcRE). The EcRE is placed upstream of a minimal promoter, and the binding of the complex activates transcription of the downstream gene of interest.
Q2: What is a typical starting concentration range for this compound?
A2: The optimal this compound concentration is highly dependent on the cell type and the specific constructs being used. A common starting point for titration experiments is a range of 0.1 µM to 10 µM.
Q3: How can I minimize the "leaky" expression of my target gene?
A3: To reduce basal expression, you should:
-
Determine the lowest effective concentration of this compound through careful titration.
-
Optimize the amount of the response plasmid in transient transfection experiments.
-
For stable systems, thoroughly screen multiple clones to find one with the most favorable expression characteristics.
-
Confirm robust expression of the EcR and RXR proteins.
Q4: My induction levels are disappointingly low. What are the key steps to improve them?
A4: To enhance low induction levels, focus on these critical aspects:
-
Perform a comprehensive dose-response curve to ensure you are using the optimal this compound concentration.
-
Verify the expression of the VgEcR and RXR receptors.
-
Always use fresh, correctly stored aliquots of this compound.
-
Confirm the sequence and integrity of your response plasmid.
Q5: Is Ponasterone A a viable alternative to this compound?
A5: Yes, Ponasterone A is another potent ecdysone analog that can be used to activate the system.[1] In some instances, it may exhibit comparable or even superior activity to this compound. If you are encountering challenges with this compound, evaluating Ponasterone A is a logical troubleshooting step.
Quantitative Data Presentation
Table 1: Representative this compound Dose-Response Analysis
The following table provides an illustrative example of data from a this compound titration experiment utilizing a luciferase reporter gene. The primary objective is to identify the concentration that maximizes the induction ratio (Induced Signal / Basal Signal) while keeping the basal signal low.
| This compound (µM) | Basal Luciferase Activity (RLU) | Induced Luciferase Activity (RLU) | Fold Induction |
| 0 | 1,200 | - | - |
| 0.1 | 1,250 | 50,000 | 40 |
| 0.5 | 1,300 | 250,000 | 192 |
| 1.0 | 1,400 | 950,000 | 679 |
| 2.0 | 1,600 | 980,000 | 613 |
| 5.0 | 2,500 | 960,000 | 384 |
| 10.0 | 4,000 | 930,000 | 233 |
RLU: Relative Light Units. This data is hypothetical and intended for illustrative purposes.
Interpretation of Table 1: In this example, a concentration of 1.0 µM this compound provides the optimal dynamic range, characterized by a substantial fold induction and a low basal activity. Concentrations above this point lead to a notable increase in leaky expression without a proportional increase in the maximal induced signal.
Experimental Protocols
Protocol 1: Detailed Method for Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal this compound concentration for your specific experimental setup.
Materials:
-
Cells expressing your ecdysone-inducible system (either transiently or stably).
-
High-quality this compound stock solution (e.g., 1 mM in absolute ethanol).
-
Appropriate cell culture medium and supplements.
-
Multi-well plates (e.g., 96-well) suitable for your assay.
-
Reagents for quantifying the expression of your reporter gene (e.g., luciferase assay system).
-
A plate reader capable of detecting the signal from your reporter.
Procedure:
-
Cell Plating: Seed your cells in a 96-well plate at a density that ensures they are in their logarithmic growth phase at the time of the assay.
-
Inducer Preparation: On the following day, prepare a serial dilution of this compound in fresh cell culture medium. A recommended starting range is from 10 µM down to 0.01 µM. Crucially, include a vehicle-only control (e.g., medium with the same final concentration of ethanol as the highest this compound dose).
-
Induction: Carefully aspirate the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined induction period, typically between 24 and 48 hours.
-
Reporter Assay: Following the incubation period, lyse the cells and perform the reporter gene assay according to the manufacturer's protocol.
-
Data Analysis: For each this compound concentration, calculate the fold induction by dividing the average signal from the induced wells by the average signal from the uninduced (vehicle control) wells. Plot the fold induction as a function of the this compound concentration to visually identify the optimal concentration that gives the highest induction with the lowest effective dose.
Visualizations
This compound Signaling Pathway
References
Validation & Comparative
A Head-to-Head Comparison of Muristerone A and Doxycycline Inducible Gene Expression Systems
For researchers, scientists, and drug development professionals, the precise control of gene expression is paramount. Inducible systems, which allow for the activation or repression of a target gene in response to a specific small molecule, are invaluable tools. This guide provides a detailed, objective comparison of two widely used inducible platforms: the ecdysone-based system, induced by Muristerone A, and the tetracycline-based system, induced by doxycycline.
This comparison delves into the mechanisms of action, performance metrics, potential off-target effects, and experimental protocols for both systems, supported by experimental data to aid in the selection of the most appropriate system for your research needs.
At a Glance: Key Differences
| Feature | This compound Inducible System | Doxycycline Inducible System (Tet-On) |
| Inducer | This compound (an ecdysone analog) | Doxycycline (a tetracycline analog) |
| Receptor | Ecdysone Receptor (EcR) and Ultraspiracle (USP) heterodimer | Tetracycline-controlled transactivator (tTA) or reverse tTA (rtTA) |
| Mechanism | Ligand-induced heterodimerization and binding to Ecdysone Response Element (EcRE) | Ligand-induced conformational change in rtTA, allowing binding to Tetracycline Response Element (TRE) |
| Basal Expression | Generally lower | Can be higher, but newer generations show improvement |
| Induction Level | High, with reports of up to 4 orders of magnitude | Very high, can be higher than the ecdysone system |
| Toxicity of Inducer | No significant toxicity observed in various cell lines[1] | Can induce cell death in select cell lines and affect metabolism[1] |
| Off-Target Effects | May potentiate IL-3-dependent signaling | Can alter cellular metabolism and proliferation |
Mechanism of Action
Both systems rely on ligand-dependent transcription factors to control the expression of a gene of interest cloned downstream of a specific response element.
This compound Inducible System: This system is based on the insect molting hormone ecdysone and its receptor. It utilizes a modified ecdysone receptor (EcR) and its heterodimeric partner, the ultraspiracle protein (USP). In the absence of the inducer, this compound, the EcR/USP complex does not bind effectively to the Ecdysone Response Element (EcRE) upstream of the target gene, and transcription is off. The administration of this compound induces a conformational change in the EcR, leading to the formation of a stable EcR/USP heterodimer that binds to the EcRE and activates transcription.
Doxycycline Inducible System (Tet-On): The tetracycline-inducible system, particularly the "Tet-On" configuration, is widely used. It employs a reverse tetracycline-controlled transactivator (rtTA) protein. The rtTA is a fusion protein consisting of the Tet repressor (TetR) from E. coli and the VP16 activation domain from Herpes Simplex Virus. In the absence of doxycycline, the rtTA cannot bind to the Tetracycline Response Element (TRE) located upstream of the target gene. When doxycycline is introduced, it binds to the rtTA, causing a conformational change that allows the rtTA to bind to the TRE and activate transcription of the target gene.
Performance Comparison: A Data-Driven Analysis
The performance of an inducible system is critically evaluated based on its induction ratio (fold induction), basal expression level (leakiness), and the dose-responsiveness of the inducer.
Quantitative Performance Metrics
| Parameter | This compound System | Doxycycline System (Tet-On) | Reference |
| Fold Induction | Up to 10,000-fold | Can exceed 100,000-fold with optimized systems | [2] |
| Basal Expression | Generally very low | Can be a concern, but newer generations (e.g., Tet-On 3G) have significantly lower basal expression | [3] |
| Effective Inducer Concentration | 0.1 - 10 µM | 10 - 1000 ng/mL | [4] |
| Induction Kinetics | Detectable expression within hours, maximal within 24-48 hours | Rapid induction, with detectable expression within a few hours | [5] |
Note: The performance metrics can vary significantly depending on the cell type, the specific vector system used, and the integration site of the transgene.
Experimental Protocols
Precise and reproducible experimental protocols are essential for the successful implementation of inducible gene expression systems.
General Experimental Workflow
Key Experimental Methodologies
1. Cell Line Generation:
-
Objective: To create stable cell lines containing the necessary components of the inducible system.
-
Method:
-
Co-transfect the host cells with a plasmid expressing the regulatory protein (e.g., EcR/USP or rtTA) and a response plasmid containing the gene of interest downstream of the corresponding response element (EcRE or TRE).
-
Select for stably transfected cells using an appropriate selection marker (e.g., puromycin, neomycin).
-
Isolate and expand individual clones.
-
Screen the clones for low basal expression and high inducibility of the reporter gene (e.g., luciferase or a fluorescent protein) in response to the inducer.
-
2. Induction of Gene Expression:
-
Objective: To activate the expression of the target gene.
-
Method:
-
Culture the stably transfected cells to the desired confluency.
-
Prepare a stock solution of this compound in ethanol or Doxycycline in sterile water.
-
Add the inducer to the cell culture medium at the desired final concentration. For initial experiments, a dose-response curve is recommended to determine the optimal concentration.
-
Incubate the cells for the desired period (typically 24-72 hours) to allow for gene expression.
-
3. Analysis of Gene Expression:
-
Objective: To quantify the level of induced gene expression.
-
Methods:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of the target gene.
-
Western Blotting: To detect and quantify the protein expression of the target gene.
-
Reporter Assays (Luciferase, Fluorescent Proteins): To indirectly measure the activity of the inducible promoter. A dual-luciferase reporter assay is often used to normalize for transfection efficiency.[6][7][8][9][10]
-
Flow Cytometry: To quantify the percentage of cells expressing a fluorescent reporter protein and the intensity of expression.[11][12][13]
-
4. Cytotoxicity Assay:
-
Objective: To assess the toxicity of the inducer on the host cells.
-
Method (MTT Assay): [14][15][16][17][18]
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or Doxycycline. Include an untreated control.
-
Incubate for a period equivalent to the planned gene expression experiments (e.g., 24-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
Potential for Off-Target Effects
While both systems are designed to be specific, the inducers themselves can have unintended biological effects.
This compound: Although generally considered to have minimal off-target effects in mammalian cells, one study reported that this compound and another ecdysone analog, ponasterone A, could potentiate the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway in a hematopoietic cell line. This suggests that in certain cellular contexts, these inducers may interfere with specific signaling pathways.
Doxycycline: The off-target effects of doxycycline are more extensively documented. At concentrations commonly used for gene induction, doxycycline has been shown to:
-
Alter Cellular Metabolism: It can inhibit mitochondrial protein synthesis, leading to a shift towards glycolysis.
-
Affect Cell Proliferation: Doxycycline can slow the proliferation of some human cell lines.
-
Induce Apoptosis: In certain cancer and primary cell lines, doxycycline has been observed to induce cell death.[1]
Conclusion: Making the Right Choice
The choice between the this compound and doxycycline-inducible systems depends on the specific requirements of the experiment.
Choose the this compound system if:
-
Extremely low basal expression is critical.
-
The potential cytotoxicity of the inducer is a major concern.
-
Your research involves studying cellular metabolism or proliferation, where the off-target effects of doxycycline could be confounding.
Choose the Doxycycline (Tet-On) system if:
-
The highest possible level of induced gene expression is required.
-
A well-established and widely used system with a vast array of available vectors and reagents is preferred.
-
The potential off-target effects of doxycycline have been considered and can be controlled for in the experimental design.
Ultimately, for any critical experiment, it is advisable to perform preliminary studies to validate the chosen system in the specific cell type and for the gene of interest, including a dose-response curve for the inducer and an assessment of its potential cytotoxicity.
References
- 1. A comparative study examining the cytotoxicity of inducible gene expression system ligands in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tet-On Systems For Doxycycline-inducible Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible and Reversible Lentiviral and Recombination Mediated Cassette Exchange (RMCE) Systems for Controlling Gene Expression | PLOS One [journals.plos.org]
- 4. Systematic Comparison of Constitutive Promoters and the Doxycycline-Inducible Promoter | PLOS One [journals.plos.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Luciferase Assay System Protocol [promega.jp]
- 8. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 13. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Validating Gene Expression Induced by Muristerone A: A Comparative Guide
For researchers in drug development and cellular biology, precise control over gene expression is paramount. Inducible gene expression systems offer this control, allowing for the timely activation of specific genes to study their function. Among these, the ecdysone-inducible system, which utilizes the insect molting hormone analog Muristerone A, has emerged as a powerful tool. This guide provides a comprehensive comparison of the this compound-inducible system with other common alternatives, supported by experimental data and detailed protocols to aid in the validation of induced gene expression levels.
Performance Comparison of Inducible Gene Expression Systems
The selection of an inducible system often depends on a balance between maximal induction, minimal basal expression (leakiness), and potential off-target effects of the inducing agent. The following table summarizes the key performance metrics of the this compound system in comparison to the widely used tetracycline (Tet-On/Tet-Off) and tamoxifen (Cre-ERT2) inducible systems.
| Feature | This compound-Inducible System | Tetracycline-Inducible (Tet-On/Off) System | Tamoxifen-Inducible (Cre-ERT2) System |
| Inducer | This compound or Ponasterone A | Doxycycline or Tetracycline | 4-Hydroxytamoxifen (active metabolite of Tamoxifen) |
| Mechanism | Ligand-induced heterodimerization of EcR and RXR, activating transcription. | Doxycycline binds to rtTA, which then binds to the TRE promoter to activate transcription (Tet-On). | Tamoxifen binding to Cre-ERT2 fusion protein allows Cre recombinase to enter the nucleus and excise a "stop" cassette, enabling gene expression. |
| Induction Level | High, up to 10,000-fold induction has been reported.[1][2][3] | High, typically 100 to 1,000-fold induction. | High, dependent on recombination efficiency. |
| Basal Expression | Very low, often considered less "leaky" than the tetracycline system.[1] | Can have noticeable basal expression, though newer generations (Tet-On 3G) have significantly reduced leakiness.[4] | Very low to none, as it relies on a genomic recombination event. |
| Inducer Concentration | Typically in the nanomolar to low micromolar range (e.g., 1-10 µM Ponasterone A).[5] | Doxycycline is used at concentrations ranging from 10 ng/mL to 1 µg/mL. | Dependent on in vivo or in vitro application, with in vivo doses around 75-100 mg/kg body weight. |
| Cytotoxicity | Generally considered to have low cytotoxicity.[1] | Doxycycline has been shown to have cytotoxic effects in some cell lines.[1] | Tamoxifen can have off-target effects and potential toxicity at higher doses or with prolonged use. |
| Off-Target Effects | This compound and Ponasterone A have been reported to potentiate IL-3-dependent activation of the PI 3-kinase/Akt pathway in certain hematopoietic cells.[6] | Doxycycline can affect mitochondrial function and has antibiotic properties. | Tamoxifen is a selective estrogen receptor modulator (SERM) and can have physiological effects. |
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanisms and procedures involved, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for validating induced gene expression.
Detailed Experimental Protocols
Protocol 1: Induction of Gene Expression using Ponasterone A (an analog of this compound)
This protocol is adapted from the "Complete Control Inducible Mammalian Expression System" and is suitable for inducing a gene of interest cloned into a compatible ecdysone-inducible expression vector.[5]
Materials:
-
Stable cell line co-expressing the VgEcR and RXR receptors and the inducible gene of interest.
-
Complete cell culture medium.
-
Ponasterone A (stock solution, e.g., 1 mg/mL in ethanol).
-
Vehicle control (e.g., ethanol).
Procedure:
-
Cell Plating: Plate the stable cells at a density that will not result in over-confluence at the time of harvest.
-
Induction:
-
For a final concentration of 1-10 µM Ponasterone A, dilute the stock solution appropriately in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing Ponasterone A.
-
For the negative control, treat a parallel set of cells with medium containing the same concentration of the vehicle (ethanol).
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired induction period (e.g., 24-48 hours). The optimal induction time should be determined empirically.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA or protein extraction).
Protocol 2: Validation of Induced Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to quantify the mRNA levels of the induced gene of interest.
Materials:
-
RNA isolation kit.
-
Reverse transcription kit.
-
qPCR master mix (e.g., SYBR Green-based).
-
Primers specific for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR instrument.
Procedure:
-
RNA Isolation: Isolate total RNA from both induced and uninduced (vehicle control) cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest (or the housekeeping gene), and the synthesized cDNA.
-
Set up reactions in triplicate for each sample (induced and uninduced) and for each gene (gene of interest and housekeeping gene).
-
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
Protocol 3: Validation of Induced Protein Expression by Luciferase Reporter Assay
This protocol is applicable if the gene of interest is fused to a luciferase reporter.
Materials:
-
Luciferase assay reagent.
-
Luminometer.
-
Cell lysis buffer.
Procedure:
-
Cell Lysis:
-
Wash the induced and uninduced cells with phosphate-buffered saline (PBS).
-
Add cell lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate or tube.
-
Add the luciferase assay reagent to the lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration of the lysate if desired.
-
Calculate the fold induction by dividing the average luminescence of the induced samples by the average luminescence of the uninduced samples.
-
Logical Comparison of Inducible Systems
The choice of an inducible system is a critical experimental design decision. The following diagram provides a logical framework for selecting a system based on key experimental requirements.
References
- 1. Ecdysone-inducible gene expression in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved ecdysone receptor-based inducible gene regulation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 5. hpst.cz [hpst.cz]
- 6. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oaepublish.com [oaepublish.com]
Navigating Ecdysone Receptor Activation: A Comparative Guide to Muristerone A Alternatives
For researchers and drug development professionals seeking potent and reliable activators of the ecdysone receptor (EcR), this guide provides a comprehensive comparison of viable alternatives to Muristerone A. This document outlines the performance of key steroidal and non-steroidal agonists, supported by quantitative experimental data, detailed protocols, and pathway visualizations to inform experimental design and compound selection.
The ecdysone receptor, a nuclear receptor heterodimer comprising the EcR and ultraspiracle (USP) proteins, is a critical regulator of insect development, making it a key target for both insecticide development and inducible gene expression systems in research.[1] While this compound has been a widely used agonist, a range of alternative compounds offer varying potencies, specificities, and commercial availabilities. This guide explores the most prominent alternatives, including the phytoecdysteroids Ponasterone A and 20-hydroxyecdysone, as well as a class of non-steroidal agonists, the dibenzoylhydrazines.
Comparative Agonist Performance
The selection of an appropriate EcR agonist is contingent on the specific experimental context, including the target organism or cell line and the desired level of activation. The following table summarizes the half-maximal effective concentrations (EC50) and binding affinities (Kd) for this compound and its principal alternatives, providing a quantitative basis for comparison. It is important to note that these values can vary depending on the specific ecdysone receptor isoform and the experimental system employed.
| Compound | Type | EC50 (-log M) in Sf9 Cells[2] | EC50 (-log M) in S2 Cells[2] | Binding Affinity (Kd) | Notes |
| This compound | Steroidal | Not directly compared in this study | Not directly compared in this study | Reported as a potent activator[3] | Often used as a standard in ecdysone-inducible systems. |
| Ponasterone A | Steroidal | 5.27 | 5.57 | Kd = 1.2 nM (Chilo suppressalis EcR-USP)[4] | Approximately 10 times more potent than 20-hydroxyecdysone in both Sf9 and S2 cells.[2] |
| 20-hydroxyecdysone (20E) | Steroidal | 4.21 | 4.9 | - | The natural insect molting hormone.[5] |
| Tebufenozide | Non-steroidal (Dibenzoylhydrazine) | 5.1 | 3.4 | - | Exhibits high specificity for lepidopteran EcRs.[2] |
| Methoxyfenozide | Non-steroidal (Dibenzoylhydrazine) | Not directly compared in this study | Not directly compared in this study | Kd = 0.5 nM (Plodia EcR:USP) | A potent agonist with high affinity for lepidopteran EcRs. |
| Halofenozide | Non-steroidal (Dibenzoylhydrazine) | Not directly compared in this study | Not directly compared in this study | - | Effective on Coleoptera, with milder activity on Lepidoptera.[6] |
| GS-E (RG-102240) | Non-steroidal (Diacylhydrazine) | Not directly compared in this study | Not directly compared in this study | - | A synthetic, stable diacylhydrazine agonist.[7] |
Ecdysone Receptor Signaling Pathway
The activation of the ecdysone receptor initiates a transcriptional cascade that governs key developmental processes in insects. The binding of an agonist to the EcR subunit of the EcR/USP heterodimer induces a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription.[5]
Figure 1: Simplified Ecdysone Receptor Signaling Pathway.
Experimental Protocols
To aid researchers in the evaluation of this compound alternatives, this section provides detailed methodologies for two key experimental assays: a Luciferase Reporter Gene Assay for assessing agonist activity and a Competitive Binding Assay for determining binding affinity.
Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate the ecdysone receptor and drive the expression of a reporter gene (luciferase).
1. Cell Culture and Transfection:
- Culture insect cells (e.g., Sf9 or S2 cells) or mammalian cells (e.g., HEK293T) in the appropriate medium.[2][8]
- For insect cells, co-transfect with a plasmid containing an ecdysone-responsive element (ERE) driving a luciferase reporter gene (e.g., pERE-Luc).[2]
- For mammalian cells, co-transfect with expression vectors for the ecdysone receptor (EcR), its heterodimeric partner (RXR or USP), and an ERE-luciferase reporter plasmid.[8] A constitutively expressed Renilla luciferase plasmid can be co-transfected for normalization.[7]
2. Compound Treatment:
- Plate the transfected cells in multi-well plates.
- Prepare serial dilutions of the test compounds (e.g., this compound, Ponasterone A, 20-hydroxyecdysone, tebufenozide) in the appropriate solvent (e.g., DMSO). The final solvent concentration should be kept constant across all wells and should not exceed a level that affects cell viability (typically <0.1%).[7]
- Add the diluted compounds to the cells and incubate for a period sufficient to allow for gene expression (e.g., 24-48 hours).[7]
3. Luciferase Assay:
- Lyse the cells using a suitable lysis buffer.
- Measure the firefly luciferase activity in the cell lysate using a luminometer according to the manufacturer's instructions for the luciferase assay system.[7]
- If a Renilla luciferase plasmid was used for normalization, measure its activity as well.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) or to the protein concentration of the cell lysate.
- Plot the normalized luciferase activity against the logarithm of the compound concentration.
- Determine the EC50 value for each compound using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ecdysone receptor, thereby determining its binding affinity (Ki).
1. Receptor Preparation:
- Prepare a source of the ecdysone receptor. This can be from nuclear extracts of insect cells or tissues, or by in vitro transcription/translation of the EcR and USP cDNAs.[4]
2. Binding Reaction:
- In a multi-well plate or microcentrifuge tubes, combine the receptor preparation with a fixed concentration of a radiolabeled ecdysone agonist (e.g., [³H]Ponasterone A).
- Add increasing concentrations of the unlabeled test compound (competitor).
- Incubate the mixture to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
- Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters, followed by washing to remove unbound ligand.
4. Quantification of Bound Ligand:
- Quantify the amount of radioactivity retained on the filters using a scintillation counter.
5. Data Analysis:
- Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Experimental Workflow for Agonist Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different ecdysone receptor agonists.
Figure 2: Workflow for Comparing Ecdysone Receptor Agonists.
References
- 1. scielo.br [scielo.br]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
Ponasterone A: A Viable and Cost-Effective Alternative to Muristerone A for Ecdysone-Inducible Gene Expression Systems
For researchers, scientists, and drug development professionals utilizing ecdysone-inducible gene expression systems, the choice of an inducing agent is critical for temporal and quantitative control of gene expression. Muristerone A has long been a standard choice; however, Ponasterone A has emerged as a potent, reliable, and more economical substitute. This guide provides a comprehensive comparison of Ponasterone A and this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform your research decisions.
Performance Comparison: Ponasterone A vs. This compound
Ponasterone A and this compound are both potent ecdysteroid agonists that activate the ecdysone receptor (EcR) to induce gene expression in mammalian cells engineered with an ecdysone-responsive promoter.[1][2] Experimental evidence demonstrates that Ponasterone A is a highly effective inducer, matching the potency of this compound in both in vitro and in vivo applications.[3]
A key advantage of Ponasterone A is its cost-effectiveness and wider availability. While this compound is extracted from the rare kaladana seeds, Ponasterone A can be purified from the leaves of various common plants, making it a more accessible reagent.[3]
Quantitative Data Summary
The following table summarizes the key characteristics of Ponasterone A and this compound based on available research.
| Feature | Ponasterone A | This compound | Reference |
| Chemical Formula | C₂₇H₄₄O₆ | C₂₇H₄₄O₈ | [2] |
| Molecular Weight | 464.65 g/mol | 496.6 g/mol | [2] |
| Relative Potency | Comparable to this compound | High | [3] |
| In Vivo Efficacy | Potent regulator of gene expression | Effective inducer | [3][4] |
| Source | Various plants (e.g., Podocarpus sp.) | Kaladana seeds | [3] |
| Cost-Effectiveness | More economical | Higher cost | [1] |
Experimental Protocols
Ecdysone-Inducible Luciferase Reporter Assay
This protocol outlines a typical experiment to quantify the induction of a reporter gene (luciferase) in response to Ponasterone A or this compound.
Materials:
-
Mammalian cells stably expressing the VgEcR and RXR receptors and a luciferase reporter gene under an ecdysone-responsive promoter.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Ponasterone A and this compound stock solutions (e.g., 1 mM in 100% ethanol).[2]
-
96-well cell culture plates.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the engineered mammalian cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Induction: Prepare serial dilutions of Ponasterone A and this compound in complete DMEM to achieve final concentrations ranging from 0.001 µM to 10 µM. Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the inducers. Include a vehicle control (e.g., 0.1% ethanol).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After incubation, remove the media and gently wash the cells with 100 µL of Phosphate-Buffered Saline (PBS). Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of the inducer to generate dose-response curves and determine the EC₅₀ values.
Signaling Pathways and Experimental Workflows
Ecdysone-Inducible Gene Expression System Workflow
The following diagram illustrates the workflow of an ecdysone-inducible gene expression experiment, from cell transfection to data analysis.
On-Target Signaling Pathway: Ecdysone-Inducible Gene Expression
This diagram depicts the mechanism of action for Ponasterone A and this compound in activating the ecdysone-inducible system.
Off-Target Signaling Pathway: Potentiation of PI 3-Kinase/Akt Pathway
Both Ponasterone A and this compound have been shown to have off-target effects, specifically by potentiating the IL-3-dependent activation of the PI 3-kinase/Akt signaling pathway.[5] This is an important consideration for studies in cell types where this pathway is active, such as hematopoietic cells.
Conclusion
Ponasterone A serves as a highly effective and economical substitute for this compound in ecdysone-inducible gene expression systems. Its comparable potency, coupled with greater availability, makes it an attractive choice for researchers. However, it is crucial to be aware of the potential off-target effects on signaling pathways such as the PI 3-kinase/Akt pathway and to include appropriate controls in experimental designs. This guide provides the necessary information to confidently incorporate Ponasterone A into your research, ensuring robust and reproducible results.
References
- 1. agscientific.com [agscientific.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ecdysteroid Analogs for Gene Switching Systems
For Researchers, Scientists, and Drug Development Professionals
The ecdysone-inducible gene expression system offers a powerful tool for the precise control of gene expression in mammalian cells, a critical component in functional genomics, drug discovery, and gene therapy. This system relies on the activation of a modified insect ecdysone receptor (EcR) by an ecdysteroid analog, leading to the transcription of a target gene. The choice of the ecdysteroid inducer is paramount, as it dictates the sensitivity, magnitude, and kinetics of gene expression. This guide provides a comparative analysis of commonly used ecdysteroid analogs, supported by experimental data, to aid researchers in selecting the optimal inducer for their specific needs.
Performance Comparison of Ecdysteroid Analogs
The efficacy of an ecdysteroid analog is primarily determined by its binding affinity to the ecdysone receptor, translating to its potency in inducing gene expression. This is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the analog that elicits 50% of the maximum possible induction. A lower EC50 value indicates a higher potency.
This section presents a comparative summary of the performance of various ecdysteroid analogs based on published experimental data.
Steroidal Ecdysone Agonists
Ponasterone A (PonA) and muristerone A (MurA) are two of the most potent and widely used natural ecdysteroid inducers for mammalian gene switch systems.[1][2] In contrast, 20-hydroxyecdysone (20E), the natural insect molting hormone, is a significantly weaker activator in these systems.[2]
| Ecdysteroid Analog | Cell Line | Typical EC50 | Maximum Induction (Fold) | Reference |
| Ponasterone A | CV-1 | ~30 nM | >1000 | [2] |
| This compound | CV-1 | ~50 nM | >1000 | [2] |
| 20-Hydroxyecdysone | CV-1 | >10 µM | Low | [2] |
Note: EC50 values and maximal induction levels can vary depending on the specific ecdysone receptor variant, the promoter construct, the host cell line, and experimental conditions. The data presented here are for comparative purposes.
Non-Steroidal Ecdysone Agonists
Diacylhydrazines (DAHs) are a class of synthetic non-steroidal ecdysone agonists that have been developed as insecticides.[3] Some of these compounds have shown high potency and selectivity for specific insect orders, and they are also effective in activating mammalian ecdysone-based gene switches.[3][4] Their safety in mammals makes them attractive candidates for therapeutic applications.[3]
| Non-Steroidal Analog | Target Insect Order | Potency in Mammalian Systems | Reference |
| Tebufenozide | Lepidoptera | High | [3] |
| Methoxyfenozide | Lepidoptera | High | [3] |
| Halofenozide | Coleoptera | Moderate | [3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the ecdysone-inducible system and the process of evaluating different analogs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. Multi-input Drug-Controlled Switches of Mammalian Gene Expression Based on Engineered Nuclear Hormone Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of ligands and coligands for the ecdysone-regulated gene switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical uses for ecdysteroids in mammals including humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Inducible Gene Expression Systems: Validating the Specificity of the Muristerone A System
For researchers, scientists, and drug development professionals, the precise control of gene expression is paramount. Inducible systems, which allow for the activation of a target gene at a desired time and level, are invaluable tools. This guide provides a comprehensive comparison of the Muristerone A-inducible system with two other widely used alternatives: the tetracycline (Tet-On/Tet-Off) and tamoxifen-inducible systems. We will delve into their specificity, supported by experimental data, and provide detailed protocols for their validation.
Overview of Inducible Systems
Inducible gene expression systems are engineered genetic circuits that control the transcription of a gene of interest in response to an external chemical inducer. An ideal system exhibits high induction levels, low basal expression (leakiness) in the absence of the inducer, a rapid and reversible response, and high specificity, meaning the inducer itself does not cause off-target effects.
This guide focuses on three prominent systems:
-
This compound-inducible system: Part of the ecdysone-inducible system, it utilizes the insect molting hormone ecdysone or its analog, this compound, to activate gene expression. The system consists of a modified ecdysone receptor (EcR) and its heterodimeric partner, the retinoid X receptor (RXR), which bind to an ecdysone response element (EcRE) upstream of the target gene only in the presence of the inducer.
-
Tetracycline-inducible (Tet-On/Tet-Off) systems: These are the most widely used inducible systems. The Tet-Off system is active in the absence of tetracycline or its derivative, doxycycline (Dox), while the Tet-On system is activated by the presence of Dox. They rely on the tetracycline repressor protein (TetR) and the tetracycline operator (tetO) sequence.
-
Tamoxifen-inducible Cre-LoxP system: This system provides temporal control over site-specific recombination. It utilizes a fusion protein of Cre recombinase and a mutated ligand-binding domain of the estrogen receptor (Cre-ER). The Cre-ER protein is held in the cytoplasm and only translocates to the nucleus to excise a "floxed" DNA sequence upon binding to tamoxifen or its active metabolite, 4-hydroxytamoxifen.
Quantitative Performance Comparison
The choice of an inducible system often depends on the specific experimental needs, balancing factors like induction strength, background expression, and potential side effects of the inducer. The following table summarizes key performance metrics for the this compound, Tet-On, and Tamoxifen-inducible systems based on available literature.
| Feature | This compound System | Tet-On System | Tamoxifen (Cre-ER) System |
| Maximum Fold Induction | Up to 1000-fold or higher | 100 to 1000-fold[1] | Not directly comparable (induces recombination) |
| Basal Expression (Leakiness) | Very low | Can be significant, but improved versions exist | Minimal non-induced recombination |
| Inducer | This compound | Doxycycline | Tamoxifen / 4-Hydroxytamoxifen |
| Reversibility | Yes | Yes[1] | No (induces permanent genetic recombination) |
| Dose-Dependent Control | Yes | Yes[2] | Can be titrated to some extent[3] |
| Known Off-Target Effects of Inducer | Can potentiate IL-3-dependent PI 3-kinase/Akt pathway[4] | Can alter mitochondrial function and metabolism[5] | Estrogenic effects, can influence bone turnover[6] |
Validating the Specificity of the this compound Inducible System
Ensuring that the observed phenotype is a direct result of the induced gene expression and not an artifact of the inducer is critical. The following are key experiments to validate the specificity of the this compound inducible system.
Experimental Protocol 1: Quantifying Basal and Induced Gene Expression using a Luciferase Reporter Assay
This protocol allows for the precise measurement of fold induction and leakiness of the this compound system.
Methodology:
-
Construct Generation: Clone a luciferase reporter gene (e.g., Firefly luciferase) downstream of the ecdysone response element (EcRE) in an appropriate expression vector. Co-transfect this reporter construct along with the vectors expressing the modified ecdysone receptor (VgEcR) and RXR into the mammalian cell line of choice.
-
Cell Culture and Induction: Plate the transfected cells in a multi-well plate. For the induction group, add this compound to the culture medium at various concentrations (e.g., 0.1, 1, 10, 100 nM). For the control (uninduced) group, add the vehicle (e.g., ethanol) used to dissolve this compound. Culture the cells for a defined period (e.g., 24, 48 hours).
-
Luciferase Assay: Lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol[7][8][9][10]. The Firefly luciferase activity will represent the expression from the inducible promoter, while a co-transfected Renilla luciferase under a constitutive promoter can be used for normalization of transfection efficiency.
-
Data Analysis: Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by that of the uninduced control. The normalized luciferase activity in the uninduced control represents the basal expression or "leakiness" of the system.
Experimental Protocol 2: Assessing Global Off-Target Gene Expression using Microarray Analysis
This experiment is crucial to identify any unintended changes in the transcriptome caused by this compound itself.
Methodology:
-
Experimental Groups: Prepare two groups of the parental (non-transfected) cell line. One group will be treated with a high concentration of this compound (e.g., 100 nM), and the other group will be treated with the vehicle control.
-
Cell Treatment and RNA Extraction: Treat the cells for the same duration as in a typical induction experiment (e.g., 48 hours). Following treatment, harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).
-
Microarray Hybridization and Analysis: Process the extracted RNA for microarray analysis according to the manufacturer's instructions (e.g., Affymetrix GeneChip)[11][12]. This involves cDNA synthesis, cRNA labeling, and hybridization to the microarray chip.
-
Data Analysis: After scanning the arrays, perform data normalization and statistical analysis to identify differentially expressed genes between the this compound-treated and control groups. Genes that show significant changes in expression in the absence of the inducible system components are considered off-target effects of the inducer.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inducible Protein Expression Using the T-REx System | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Doxycycline Alters Metabolism and Proliferation of Human Cell Lines | PLOS One [journals.plos.org]
- 6. Confounding factors from inducible systems for spatiotemporal gene expression regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering and validation of a dual luciferase reporter system for quantitative and systematic assessment of regulatory sequences in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a novel luciferase reporter gene assay to detect pyrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated target preparation for microarray-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying siRNA-Induced Off-Targets by Microarray Analysis | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of Chemical Inducers: Muristerone A, Doxycycline, and Rapamycin Systems
For researchers, scientists, and drug development professionals, the precise control of gene expression is paramount. Chemical-inducible systems offer a powerful tool to switch genes on and off, providing temporal and dose-dependent regulation of protein production. This guide provides an objective comparison of three widely used chemical inducer systems: the ecdysone receptor-based system activated by Muristerone A, the tetracycline-inducible (Tet-On) system activated by doxycycline, and the rapamycin-inducible dimerization system.
This comparison will delve into the performance, mechanisms, and experimental considerations of each system, supported by experimental data and detailed protocols to aid in the selection of the most appropriate system for your research needs.
Performance Comparison
The ideal chemical inducer system exhibits high induction levels, low basal expression (leakiness), rapid response kinetics, and minimal off-target effects. The following tables summarize the performance of this compound, doxycycline, and rapamycin-based systems based on available data.
Disclaimer: The quantitative data presented below is compiled from various studies and may not be directly comparable due to differing experimental conditions, cell types, and vector systems.
Table 1: General Performance Characteristics
| Feature | This compound (Ecdysone System) | Doxycycline (Tet-On System) | Rapamycin (Dimerization System) |
| Induction Principle | Ligand-induced heterodimerization of EcR and RXR | Ligand-induced conformational change in rtTA | Ligand-induced dimerization of FKBP and FRB domains |
| Typical Inducer Conc. | 1-10 µM | 0.1-2 µg/mL | 1-100 nM |
| Toxicity | Low to no significant toxicity observed in various cell lines.[1] | Can induce cell death in selected cancer and primary cell lines.[1] | Can have immunosuppressive and metabolic side effects.[2][3] |
| Basal Expression | Generally very low | Can exhibit some leakiness depending on the promoter and cell line | Generally low |
| Induction Fold | Can reach several thousand-fold | Varies widely, typically from 10 to over 1000-fold | Can be significant, but often lower than Tet-On or Ecdysone systems |
| Reversibility | Reversible upon withdrawal | Reversible upon withdrawal | Reversible upon withdrawal, but dissociation can be slow |
Table 2: Kinetic Properties
| Kinetic Parameter | This compound (Ecdysone System) | Doxycycline (Tet-On System) | Rapamycin (Dimerization System) |
| Induction On-rate | Relatively fast, detectable within hours | Fast, detectable within hours | Very fast, can be within minutes to hours |
| Induction Off-rate | Relatively fast upon removal of inducer | Relatively fast upon removal of inducer | Can be slow due to the high affinity of the rapamycin-protein complex |
Signaling Pathways and Mechanisms of Action
Understanding the underlying mechanism of each inducible system is crucial for troubleshooting and optimizing experimental outcomes.
This compound (Ecdysone-Inducible System)
The ecdysone-inducible system is based on the insect molting hormone receptor, the ecdysone receptor (EcR), and its heterodimeric partner, the ultraspiracle protein (USP). In the absence of an ecdysteroid ligand like this compound, the EcR/USP heterodimer does not activate transcription. Upon binding of this compound to EcR, the complex undergoes a conformational change, recruits coactivators, and binds to ecdysone response elements (EcREs) in the promoter of the target gene, thereby initiating transcription.
Doxycycline (Tetracycline-Inducible "Tet-On" System)
The Tet-On system relies on a reverse tetracycline-controlled transactivator (rtTA) protein. This engineered protein is a fusion of the Tet repressor protein (TetR) from E. coli and the VP16 activation domain from Herpes Simplex Virus. In the absence of doxycycline, rtTA cannot bind to the tetracycline response element (TRE) in the target gene's promoter. When doxycycline is present, it binds to rtTA, causing a conformational change that allows it to bind to the TRE and activate transcription.
Rapamycin (Dimerization-Inducible System)
The rapamycin-inducible system utilizes two separate fusion proteins. The first is a DNA-binding domain (e.g., GAL4) fused to the FK506-binding protein (FKBP). The second is a transcriptional activation domain (e.g., VP16) fused to the FKBP-rapamycin binding (FRB) domain of mTOR. In the absence of rapamycin, the two fusion proteins are separate. The addition of rapamycin acts as a molecular glue, inducing the dimerization of FKBP and FRB, thereby bringing the activation domain to the promoter and initiating transcription.
Experimental Protocols
Accurate and reproducible assessment of inducible system performance relies on standardized experimental protocols. Below are detailed methodologies for key assays used to quantify gene induction.
Luciferase Reporter Assay
This assay is a highly sensitive method to quantify the activity of a promoter driving a luciferase reporter gene.
Workflow:
Methodology:
-
Cell Culture and Transfection: Plate cells at an appropriate density in a multi-well plate. Co-transfect the cells with the vector containing the gene of interest under the control of the inducible promoter and a reporter plasmid expressing luciferase under the same promoter. A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter should also be co-transfected for normalization.
-
Induction: After 24-48 hours, replace the medium with fresh medium containing the chemical inducer at various concentrations (for dose-response curves) or at a fixed concentration for a time-course experiment. Include uninduced controls (vehicle only).
-
Cell Lysis: At the desired time points, wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
Luminometry: Add the luciferase assay reagent to the cell lysate and measure the firefly luminescence using a luminometer. Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase, and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold induction by dividing the normalized luciferase activity of the induced samples by that of the uninduced samples.
Western Blotting
Western blotting is used to detect and quantify the expression of the protein of interest.
Methodology:
-
Cell Culture and Induction: Culture and induce the cells as described for the luciferase assay.
-
Protein Extraction: At the desired time points, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Quantitative PCR (qPCR)
qPCR is used to measure the levels of mRNA transcribed from the induced gene.
Methodology:
-
Cell Culture and Induction: Culture and induce the cells as described previously.
-
RNA Extraction: At the desired time points, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: Perform qPCR using a qPCR instrument, SYBR Green or a probe-based detection chemistry, and primers specific for the target gene and a reference gene (e.g., GAPDH or ACTB).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and the uninduced control.
Conclusion
The choice of a chemical-inducible system is a critical decision in experimental design. The this compound-based ecdysone system offers the advantage of very low basal expression and minimal toxicity. The doxycycline-inducible Tet-On system is widely used and capable of high induction levels, though it can exhibit some cytotoxicity and leakiness. The rapamycin-inducible system provides very rapid induction but may have off-target effects due to the role of mTOR in cellular processes and can have slower off-kinetics.
Researchers should carefully consider the specific requirements of their experiments, including the need for tight regulation, the sensitivity of their cell type to the inducer, and the desired kinetics of induction and reversal, to select the most suitable system. The protocols provided in this guide offer a starting point for the quantitative evaluation and comparison of these powerful tools for controlling gene expression.
References
- 1. A comparative study examining the cytotoxicity of inducible gene expression system ligands in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative rapamycin treatment regimens mitigate the impact of rapamycin on glucose homeostasis and the immune system - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ponasterone A and Muristerone A: Potency and Stability in Ecdysone-Inducible Systems
For researchers, scientists, and drug development professionals utilizing ecdysone-inducible expression systems, the choice of inducing agent is critical for achieving reliable and reproducible results. Ponasterone A and Muristerone A are two of the most potent and widely used ecdysteroid agonists for these systems. This guide provides an objective comparison of their stability and potency, supported by available experimental data, to aid in the selection of the most suitable inducer for specific research applications.
Potency at the Ecdysone Receptor
The potency of an ecdysteroid agonist is determined by its binding affinity to the ecdysone receptor (EcR) and its ability to activate the downstream transcriptional machinery. This is typically quantified by the dissociation constant (Kd) or the half-maximal effective concentration (EC50) in cellular assays.
While direct comparative studies measuring the potency of Ponasterone A and this compound under identical conditions are limited, data from various sources indicate that both are highly potent activators of the ecdysone receptor. Ponasterone A is frequently cited as a reliable and economical substitute for this compound, inducing similar levels of gene expression[1].
One study determined the dissociation constant (Kd) of Ponasterone A for the ecdysone receptor/ultraspiracle (EcR/USP) complex from Chilo suppressalis to be 1.2 nM, highlighting its high binding affinity[2]. Another study with the Kc cell line of Drosophila melanogaster estimated the Kd for Ponasterone A to be 3.6 x 10⁻⁹ M (3.6 nM)[3]. In a yeast-based reporter gene assay, Ponasterone A was found to be a more potent inducer than 20-hydroxyecdysone across different insect species' receptors[4].
For this compound, while specific Kd or EC50 values are less frequently reported in readily available literature, studies on the ecdysteroid receptor from the American lobster (Homarus americanus) and the epithelial cell line from Chironomus tentans have shown that both Ponasterone A and this compound exhibit high affinity and that their biological activity correlates with their receptor binding affinity[5][6].
Table 1: Quantitative Potency Data for Ponasterone A
| Parameter | Value | Organism/Cell Line | Assay Type | Reference |
| Kd | 1.2 nM | Chilo suppressalis EcR/USP | Radioligand Binding Assay | [2] |
| Kd | 3.6 nM | Drosophila melanogaster Kc cells | Scatchard Analysis | [3] |
Stability Considerations
The stability of the inducing agent is crucial for the consistency of long-term experiments and for maintaining the integrity of stock solutions.
Ponasterone A:
-
As a dry powder, Ponasterone A is reported to be stable for at least two years when stored at -20°C[7][8].
-
Solutions of Ponasterone A in DMSO or ethanol can be stored at -20°C for up to three months[7].
This compound:
-
Stock solutions of both Ponasterone A and this compound in 100% ethanol are recommended to be stored at +4°C for short-term use or at -20°C for long-term storage, suggesting comparable stability in ethanolic solution[9].
It is important to note that repeated freeze-thaw cycles should be avoided for all ecdysteroid solutions to prevent degradation.
Off-Target Effects
An important consideration in the use of any inducing agent is the potential for off-target effects. A study using the pro-B cell-line, Ba/F3, revealed that both this compound and Ponasterone A can alter signaling pathways induced by interleukin-3 (IL-3)[10]. Specifically, they were shown to potentiate the IL-3-dependent activation of the PI 3-kinase/Akt pathway, which could interfere with cellular processes such as growth and survival[10]. This highlights the importance of appropriate controls in experiments using these inducers, particularly in sensitive cellular systems.
Experimental Protocols
Receptor Binding Assay (Competitive)
This assay determines the affinity of a test compound (e.g., this compound) for the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]Ponasterone A) for binding to the receptor.
Materials:
-
Purified ecdysone receptor (EcR) and Ultraspiracle (USP) proteins.
-
Radiolabeled Ponasterone A ([³H]Ponasterone A).
-
Unlabeled Ponasterone A and this compound.
-
Binding buffer (e.g., Tris-HCl buffer with additives).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare a reaction mixture containing the EcR/USP heterodimer, a fixed concentration of [³H]Ponasterone A, and varying concentrations of the unlabeled competitor (Ponasterone A or this compound).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through a glass fiber filter to separate the receptor-bound from the free radioligand.
-
Wash the filters with cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of bound [³H]Ponasterone A against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
Reporter Gene Assay
This assay measures the potency of an ecdysteroid by quantifying the expression of a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an ecdysone-responsive promoter.
Materials:
-
Mammalian or insect cell line stably or transiently expressing the EcR and USP.
-
A reporter plasmid containing a reporter gene driven by an ecdysone-responsive element (EcRE).
-
Ponasterone A and this compound.
-
Cell culture medium and reagents.
-
Luciferase assay reagent or fluorescence microscope/plate reader.
Procedure:
-
Seed the cells in a multi-well plate.
-
If not using a stable cell line, transfect the cells with the EcR, USP, and reporter plasmids.
-
Treat the cells with a range of concentrations of Ponasterone A or this compound. Include a vehicle-only control.
-
Incubate the cells for a sufficient period to allow for reporter gene expression (e.g., 24-48 hours).
-
For a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer. For a fluorescent reporter, measure the fluorescence intensity.
-
Plot the reporter gene activity against the logarithm of the agonist concentration.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizations
Caption: Ecdysone Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparison.
References
- 1. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 2. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uptake and release of ponasterone A by the Kc cell line of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ecdysteroid receptor from the American lobster Homarus americanus: EcR/RXR isoform cloning and ligand-binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. European Journal of Entomology: Biological effects of this compound and turkesterone on the epithelial cell line from Chironomus tentans (Diptera: Chironomidae) and correlation with binding affinity to the ecdysteroid receptor [eje.cz]
- 7. tribioscience.com [tribioscience.com]
- 8. caymanchem.com [caymanchem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. The ecdysone inducible gene expression system: unexpected effects of this compound and ponasterone A on cytokine signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Muristerone A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The proper disposal of laboratory chemicals, such as the insect steroid hormone analog Muristerone A, is a critical component of this commitment. This guide provides essential safety and logistical information for the appropriate disposal of this compound, ensuring the well-being of laboratory personnel and the environment.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), general laboratory safety precautions should always be observed.[1] Before handling, it is crucial to review the Safety Data Sheet (SDS) and be familiar with the following:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area. In case of inhalation, move to fresh air and consult a doctor if symptoms arise.[1] For skin contact, the product is generally not irritating, but it is good practice to wash the affected area with soap and water.[1] In case of eye contact, rinse the eyes for several minutes under running water.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert substance and collect it for disposal. Ensure the area is thoroughly cleaned afterward.
This compound: Key Data for Handling and Disposal
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Data | Reference |
| Molecular Formula | C₂₇H₄₄O₈ | [2] |
| Molecular Weight | 496.63 g/mol | [2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO, pyridine, methanol, and ethanol. | [2][3] |
| Storage | Store at -20°C. | [2][4] |
| CAS Number | 38778-30-2 | [1][2][5] |
| Hazard Classification | Not classified as hazardous according to GHS. | [1] |
Step-by-Step Disposal Protocol for this compound
Given that this compound is not classified as hazardous, the disposal procedure is more straightforward than for regulated hazardous wastes. However, all chemical waste disposal is subject to institutional and local regulations.[6][7][8] The following steps provide a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.[6]
Step 1: Waste Identification and Segregation
-
Designate as Non-Hazardous Chemical Waste: Based on the available safety data, this compound can be managed as a non-hazardous chemical waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with hazardous chemical waste (e.g., flammable, corrosive, reactive, or toxic substances), biohazardous waste, or sharps.[8]
Step 2: Containerization
-
Use Appropriate Containers: Collect waste this compound in a chemically compatible, leak-proof container with a secure lid. For solid forms, a sturdy plastic or glass container is suitable. For solutions, ensure the container is appropriate for the solvent used (e.g., DMSO, ethanol).
-
Avoid Overfilling: Do not fill containers to the brim. Leave at least one inch of headspace to allow for expansion.[8]
Step 3: Labeling
-
Label Clearly: Properly label the waste container with the full chemical name "Waste this compound" and its concentration if in solution.[6] Do not use abbreviations or chemical formulas.[6][9]
-
Include Generator Information: The label should also include the name of the principal investigator, the laboratory room number, and the date of waste generation.[6]
Step 4: Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste container in a designated and secure area within the laboratory.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.
Step 5: Final Disposal
-
Institutional EHS Program: Arrange for the collection and disposal of the waste through your institution's hazardous waste program or EHS office.[6] They will provide specific instructions for pickup and final disposal.
-
Do Not Dispose in Regular Trash or Sewer: Never dispose of chemical waste, even if non-hazardous, in the regular trash or down the drain without explicit permission from your EHS department.[6][7]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This compound in Ecdysone-Inducible Systems
This compound is a potent agonist of the ecdysone receptor (EcR) and is widely used in ecdysone-inducible gene expression systems in mammalian cells and transgenic animals.[3][10] The following diagram illustrates its role in this signaling pathway.
Caption: Simplified signaling pathway of this compound in an ecdysone-inducible system.
By adhering to these guidelines and fostering a culture of safety, the scientific community can continue its vital work while upholding its responsibility to protect its members and the environment. Always prioritize the specific disposal protocols established by your institution.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. This compound | Additional Bcl-2 Family Compounds: R&D Systems [rndsystems.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. This compound | Ecdysone receptor agonist | Hello Bio [hellobio.com]
Essential Safety and Logistical Information for Handling Muristerone A
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Muristerone A, a potent phytoecdysteroid used in research to induce gene expression in ecdysone-inducible systems. Adherence to these procedures is critical to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may describe this compound as non-hazardous, its potent biological activity as an ecdysteroid receptor agonist warrants a cautious approach.[1][2][3] The following PPE is mandatory when handling this compound in solid (powder) form or in solution to prevent inadvertent exposure through inhalation, skin, or eye contact.[4][5]
-
Primary Protection:
-
Gloves: Nitrile or latex gloves should be worn at all times. For operations with a higher risk of splash, consider double-gloving.[6]
-
Eye Protection: ANSI-rated safety glasses with side shields are the minimum requirement.[6] Chemical splash goggles are required when handling solutions.[5]
-
Lab Coat: A clean, long-sleeved lab coat is essential to protect street clothing and skin from contamination.[7]
-
-
Secondary Protection (for handling powder outside of a containment hood):
-
Respiratory Protection: An N95-rated respirator is recommended to prevent inhalation of the fine powder.[5]
-
Face Shield: A face shield worn over safety goggles provides an additional layer of protection against splashes and airborne particles.
-
Operational Plan: From Receipt to Use
A systematic workflow is crucial for safely handling this compound.
2.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Log the compound into your chemical inventory.
-
Store this compound in a tightly sealed container in a designated, well-ventilated, and secure location.
-
For long-term storage of stock solutions, refer to the temperature guidelines in the table below.[1][8]
2.2. Preparation of Stock Solutions
-
Location: All weighing of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Procedure:
-
Don all required PPE.
-
Carefully weigh the desired amount of this compound powder.
-
Add the appropriate solvent (e.g., 100% ethanol or methanol) to the powder.[8][9]
-
Vortex the solution until the solid is completely dissolved. Do not heat the solution to aid dissolution.[8]
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at the recommended temperature.
-
2.3. Use in Experiments
-
When diluting stock solutions or adding this compound to experimental setups, always wear appropriate PPE.
-
Work over a disposable bench liner to contain any potential spills.
-
After use, decontaminate all surfaces and equipment with an appropriate solvent.
Emergency Procedures and First Aid
3.1. Spills
-
Minor Spill:
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and institutional safety office.
-
Prevent re-entry to the area.
-
3.2. Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[1][12][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][12][13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Solid Waste:
-
Unused this compound powder should be disposed of as chemical waste through your institution's hazardous waste program.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench liners) should be collected in a designated, sealed waste bag and disposed of as chemical waste.[14]
-
-
Liquid Waste:
-
Empty Containers:
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Weight | 496.6 g/mol | [12] |
| Solubility | Soluble in 100% ethanol, methanol (1 mg/ml), and pyridine (10 mg/ml). | [8][9] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | [1][2] |
| Purity | Typically >95% | [2] |
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. escopharma.com [escopharma.com]
- 4. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biosafety.utk.edu [biosafety.utk.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. Laboratory Emergency Guidance | Environmental Health and Safety | Brown University [ehs.brown.edu]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 15. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
